Ro 22-9194
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
106134-33-2 |
|---|---|
Molecular Formula |
C19H27Cl2N3O |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |
InChI Key |
VLIYADXYDUEILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
106134-33-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ro 22-9194 (Milacainide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Ro 22-9194, a potent class I antiarrhythmic agent also known as Milacainide. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.
Chemical Structure and Properties
This compound is chemically designated as (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide. Its structure features a chiral center, with the (R)-enantiomer being the active form.
Chemical Structure:
Ro 22-9194 (Milacainide): A Technical Overview of a Novel Class I Antiarrhythmic Agent
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Ro 22-9194, also known as milacainide, is a novel investigational antiarrhythmic agent with a primary mechanism of action as a Class I sodium channel blocker. Structurally related to lidocaine, it exhibits a unique electrophysiological profile, including use-dependent and voltage-dependent inhibition of cardiac sodium channels with a preference for the activated state. Notably, this compound also possesses a secondary pharmacological activity as an inhibitor of thromboxane A2 synthase. This dual mechanism of action suggests a potential for both rhythm control and anti-platelet effects. Preclinical studies in various animal models have demonstrated its efficacy in suppressing both ventricular and supraventricular arrhythmias, particularly those induced by ischemia and reperfusion. Despite promising preclinical data, the clinical development of this compound was discontinued, and information regarding its clinical trial performance remains limited. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical pharmacology of this compound.
Discovery and History
Mechanism of Action
This compound's primary antiarrhythmic effect stems from its activity as a Class I sodium channel blocker. It demonstrates a use-dependent and voltage-dependent blockade of the fast sodium channels (INa) in cardiomyocytes[3][4].
Sodium Channel Blockade
This compound is classified as an intermediate kinetic Class I antiarrhythmic agent[3]. Its interaction with the sodium channel is state-dependent, showing a higher affinity for the activated and inactivated states over the rested state. This characteristic contributes to its efficacy in suppressing tachyarrhythmias, where a higher frequency of channel activation and depolarization leads to an enhanced blocking effect.
The affinity of this compound for sodium channels varies between different cardiac tissues, exhibiting a degree of atrial selectivity. It has a higher affinity for sodium channels in atrial myocytes compared to ventricular myocytes[5].
Thromboxane A2 Synthase Inhibition
In addition to its primary action on sodium channels, this compound has been shown to inhibit thromboxane A2 synthase[1]. This enzyme is crucial for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This secondary mechanism may contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury where thromboxane A2 plays a significant pathological role.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species/Tissue | Reference |
| Sodium Channel Affinity | |||
| Kd (inactivated state, atrial myocytes) | 3.3 µM | Guinea Pig | [6] |
| Kd (rested state, atrial myocytes) | 91 µM | Guinea Pig | [6] |
| Kd (inactivated state, ventricular myocytes) | 10.3 µM | Guinea Pig | [1] |
| Kd (rested state, ventricular myocytes) | 180 µM | Guinea Pig | [1] |
| Electrophysiological Effects | |||
| Time Constant for Vmax Recovery | 9.3 s | Guinea Pig Ventricular Myocytes | [3] |
| Thromboxane A2 Synthase Inhibition | |||
| IC50 (Thromboxane A2 Synthase) | 1.2 x 10-5 M | Human Platelets | [1] |
| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | 3.4 x 10-5 M | Human Platelets | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the literature. However, based on the published studies, the following general methodologies were employed.
Electrophysiological Studies (In Vitro)
-
Cell Preparation: Single ventricular and atrial myocytes were enzymatically isolated from guinea pig hearts.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings were used to measure sodium currents (INa) and action potentials.
-
Voltage-Clamp Protocols: To determine the affinity for different channel states, specific voltage-clamp protocols were utilized.
-
Rested State Affinity (KdR): Determined by applying test pulses from a very negative holding potential where most channels are in the rested state.
-
Inactivated State Affinity (KdI): Determined by applying test pulses from a more depolarized holding potential to induce channel inactivation.
-
Use-Dependent Block: Assessed by applying trains of depolarizing pulses at various frequencies.
-
-
Data Analysis: Dose-response curves were generated to calculate the dissociation constants (Kd) for the rested and inactivated states. The time course of recovery from block was fitted with an exponential function to determine the time constant.
Thromboxane A2 Synthase Inhibition Assay (In Vitro)
-
Platelet Preparation: Human platelets were isolated from whole blood.
-
Enzyme Activity Assay: The activity of thromboxane A2 synthase was measured by quantifying the conversion of a radiolabeled precursor (e.g., [14C]arachidonic acid) to thromboxane B2 (the stable metabolite of thromboxane A2) in the presence and absence of this compound.
-
Platelet Aggregation Assay: Platelet aggregation in response to an agonist like arachidonic acid was measured using a turbidimetric method in a platelet aggregometer. The inhibitory effect of this compound was quantified by determining the IC50 value.
In Vivo Arrhythmia Models
-
Animal Model: Studies were conducted in canine models.
-
Ischemia-Reperfusion Arrhythmia Model: The left anterior descending coronary artery was occluded for a specific duration (e.g., 30 minutes) followed by reperfusion to induce ventricular arrhythmias.
-
Drug Administration: this compound was administered intravenously.
-
Data Collection: Electrocardiograms (ECG) were continuously monitored to assess heart rate, rhythm, and the incidence and duration of arrhythmias.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological characterization.
Preclinical Efficacy and Pharmacokinetics
In Vivo Efficacy
Preclinical studies in canine models of myocardial ischemia and reperfusion demonstrated that this compound is effective in reducing the incidence and severity of ventricular arrhythmias[7]. Intravenous administration of this compound was shown to decrease heart rate and systemic arterial blood pressure in a dose-dependent manner[7]. In isolated, cross-perfused canine atria, it induced negative chronotropic and inotropic responses[7].
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively detailed in the available literature. Studies in dogs have primarily focused on its intravenous administration and immediate cardiovascular effects[7][8].
Clinical Development and Discontinuation
Information regarding the clinical development of this compound (milacainide) is scarce. Some databases indicate that the drug's development was discontinued during Phase II clinical trials[1][2]. The specific reasons for the discontinuation, as well as the safety and efficacy data from these trials, have not been publicly disclosed. The lack of published clinical trial data prevents a thorough assessment of its potential as a therapeutic agent in humans.
Conclusion
This compound (milacainide) is a fascinating compound with a dual mechanism of action targeting both cardiac sodium channels and thromboxane A2 synthase. Its preclinical profile suggested potential as a novel antiarrhythmic agent, particularly in the setting of ischemic heart disease. The drug's use-dependent sodium channel blockade and atrial selectivity were promising features. However, the discontinuation of its clinical development, for which the reasons remain unclear, has left its ultimate therapeutic potential unrealized. Further research into compounds with similar dual-action profiles may yet yield valuable insights for the development of future antiarrhythmic therapies. This technical guide has summarized the available preclinical data to provide a foundation for researchers and professionals interested in the pharmacology of novel antiarrhythmic agents.
References
- 1. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Details of the Drug-Related molecule(s) Interaction Atlas | DrugMAP [drugmap.idrblab.net]
- 3. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 5. Pharmacological modification of sodium channels from the human heart atrium in planar lipid bilayers: electrophysiological characterization of responses to batrachotoxin and pentobarbital | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular Effects of 2-amino-N-(2, 6-dimethylphenyl)-N-[3-(3-pyridyl) propyl] propionamide dihydrochloride (this compound) in the Isolated, Cross-Perfused Atrium of the Dog [jstage.jst.go.jp]
- 8. Pharmacokinetics of procainamide hydrochloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Ro 22-9194: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-9194 is a novel compound with a multifaceted pharmacological profile, primarily recognized for its potent antiarrhythmic properties. Classified as a Class I antiarrhythmic agent, its principal mechanism of action involves a use-dependent blockade of cardiac sodium channels. Notably, this compound exhibits a higher affinity for sodium channels in their activated and inactivated states over the resting state, contributing to its efficacy in managing tachyarrhythmias. Beyond its direct electrophysiological effects, this compound also demonstrates significant inhibitory activity against thromboxane A2 synthase, an enzyme implicated in platelet aggregation and vasoconstriction. This dual action suggests a potential therapeutic benefit in arrhythmia contexts associated with ischemia and thrombosis. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.
Table 1: In Vitro Inhibitory and Binding Activities
| Target/Process | Species/Tissue | Parameter | Value | Reference |
| Thromboxane A2 Synthase | Human Platelets | IC50 | 1.2 x 10⁻⁵ M | [1] |
| Arachidonic Acid-Induced Platelet Aggregation | Human Platelets | IC50 | 3.4 x 10⁻⁵ M | [1] |
| Sodium Channel (Inactivated State) | Guinea-Pig Ventricular Myocytes | Kdi | 10.3 µM | [2][3] |
| Sodium Channel (Resting State) | Guinea-Pig Ventricular Myocytes | Kdrest | 180 µM | [2][3] |
| Sodium Channel (Inactivated State) | Guinea-Pig Atrial Myocytes | KdI | 3.3 µM | [3] |
| Sodium Channel (Resting State) | Guinea-Pig Atrial Myocytes | KdR | 91 µM | [3] |
| Sodium Current (Tonic Block) | Guinea-Pig Ventricular Myocytes | Dissociation Constant | 0.12 µM | [2] |
Table 2: In Vivo Electrophysiological and Hemodynamic Effects in Dogs
| Parameter | Dosage | Effect | Reference |
| Ventricular Fibrillation Incidence (Reperfusion) | 30 mg/kg (i.v.) | Reduced from 73% to 13% | [1] |
| Atrioventricular (AV) Conduction Time | 0.1-3 mg/kg (i.v.) | Dose-dependent prolongation | [4][5] |
| Heart Rate | 0.1-3 mg/kg (i.v.) | Dose-dependent decrease | [4] |
| Arterial Blood Pressure | 0.1-3 mg/kg (i.v.) | Dose-dependent decrease | [4] |
| His-Ventricle (HV) Interval | 3 mg/kg (i.v.) | Prolonged | [4] |
Key Experimental Protocols
In Vivo Model of Myocardial Ischemia and Reperfusion-Induced Arrhythmias in Dogs
This protocol is designed to assess the antiarrhythmic efficacy of a compound in a clinically relevant model of sudden cardiac death.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia and Surgical Preparation: Anesthesia is induced and maintained. The left anterior descending coronary artery is dissected for occlusion. ECG and blood pressure are continuously monitored.
-
Ischemia and Reperfusion: A 30-minute coronary artery ligation is performed, followed by reperfusion.
-
Drug Administration: this compound (e.g., 10 mg/kg for 5 min before ligation and an additional 20 mg/kg for 30 min during ligation) or vehicle is administered intravenously.[1]
-
Endpoint Analysis: The incidence of ventricular arrhythmias, including ventricular tachycardia and fibrillation, is recorded and analyzed. Blood samples may be drawn from the coronary vein to measure biomarkers like thromboxane B2.[1]
In Vitro Electrophysiology in Isolated Cardiac Myocytes
This method allows for the direct measurement of a drug's effect on ion channel function at the cellular level.
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from guinea pig hearts.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record sodium and calcium currents.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to study the state-dependent block of sodium channels (resting, activated, and inactivated states). Use-dependent block is assessed by applying trains of depolarizing pulses.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as the maximum upstroke velocity (Vmax) of the action potential and the time constant for recovery from block.[5] For instance, the Vmax recovery from use-dependent block by this compound was found to have a time constant of 9.3 seconds.[5]
Platelet Aggregation and Thromboxane A2 Synthase Activity Assays
These assays are crucial for evaluating the anti-platelet and anti-thrombotic potential of a compound.
-
Platelet Preparation: Platelet-rich plasma is obtained from human or rabbit blood.
-
Aggregation Assay: Platelet aggregation is induced by arachidonic acid and measured using an aggregometer. The inhibitory effect of this compound is quantified by determining the IC50 value.[1]
-
Thromboxane A2 Synthase Assay: The activity of thromboxane A2 synthase is measured by quantifying the production of thromboxane B2, a stable metabolite of thromboxane A2, typically using radioimmunoassay or ELISA. The IC50 for enzyme inhibition is then calculated.[1]
Signaling Pathways and Mechanisms of Action
Inhibition of Thromboxane A2 Synthesis
This compound directly inhibits thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a reduction in the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.
References
- 1. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Sodium Channel Blocking Properties of Ro 22-9194
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent antiarrhythmic agent that primarily exerts its effects through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the electrophysiological properties, mechanism of action, and experimental data related to the sodium channel blocking effects of this compound. The information is compiled from a variety of in vitro and in vivo studies to serve as a detailed resource for the scientific community.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound is classified as an intermediate kinetic Class I antiarrhythmic drug.[1][2] Its primary mechanism of action is a use- and voltage-dependent inhibition of cardiac sodium channels.[1] This means that the drug's blocking effect is more pronounced under conditions of rapid heart rates (use-dependence) and in depolarized myocardial tissue (voltage-dependence).
Studies have shown that this compound preferentially binds to the activated and inactivated states of the sodium channel over the resting state.[3] This characteristic is crucial for its antiarrhythmic efficacy, as it allows for selective targeting of rapidly firing or ischemic tissues without significantly affecting normal cardiac conduction. The time constant for recovery from use-dependent block has been determined to be 9.3 seconds.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the sodium channel blocking properties of this compound from various electrophysiological studies.
Table 1: In Vitro Electrophysiological Effects of this compound on Guinea-Pig Ventricular Myocytes
| Parameter | Value | Concentration of this compound | Experimental Condition | Source |
| Use-Dependent Block | ||||
| Time Constant for Recovery (τR) | 9.3 s | Not specified | Trains of stimuli at rates ≥ 0.2 Hz | [1] |
| Voltage-Dependent Block | ||||
| Hyperpolarizing Shift in Vmax Curve | 8.4 mV | 30 µM | Single myocyte voltage-clamp | [1] |
| Tonic Block | ||||
| Dissociation Constant (Kd) | 0.12 µM | Not applicable | Holding potential of -100 mV | [2] |
| Hill Coefficient | 1.01 | Not applicable | Holding potential of -100 mV | [2] |
| State-Dependent Affinity | ||||
| Kd for Inactivated State (Kdi) | 10.3 µM | Not applicable | Ventricular myocytes | [3] |
| Kd for Rested State (Kdrest) | 180 µM | Not applicable | Ventricular myocytes | [3] |
Table 2: In Vivo Cardiovascular Effects of this compound in Dogs
| Parameter | Effect | Dose | Administration Route | Source |
| Atrioventricular (A-V) Conduction Time | Dose-dependent prolongation | 0.1-3 mg/kg | Intravenous | [1] |
| Heart Rate (HR) | Dose-dependent decrease | 0.1-3 mg/kg | Intravenous | [1] |
| Arterial Blood Pressure (ABP) | Dose-dependent decrease | 0.1-3 mg/kg | Intravenous | [1] |
| His-Ventricle (H-V) Interval | Prolonged | 3 mg/kg | Intravenous | [1] |
| Atrium-His (A-H) Interval | Less prolonged than H-V | 3 mg/kg | Intravenous | [1] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Studies on Guinea-Pig Ventricular Myocytes
Objective: To characterize the effects of this compound on the fast sodium current (INa) in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts using enzymatic digestion.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents.
-
Solutions:
-
External Solution: Contains (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): CsCl 130, MgCl2 1.0, EGTA 10, HEPES 10, ATP-Mg 5; pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp Protocols:
-
Tonic Block Assessment: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. A test pulse to a depolarized potential (e.g., -40 mV) is applied to elicit INa. The reduction in peak INa in the presence of this compound is measured.
-
Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to 0 mV for 50 ms) is applied at a specific frequency (e.g., 2 Hz) from a holding potential of -100 mV. The progressive decline in peak INa during the pulse train is quantified. The time constant of recovery from block is determined by applying a test pulse at varying intervals after the conditioning train.
-
Voltage-Dependence of Block Assessment: The steady-state inactivation (h∞) curve is generated by applying a series of conditioning pre-pulses to various potentials before a test pulse to elicit INa. The shift in the voltage at which half the channels are inactivated (V1/2) in the presence of this compound is determined.
-
In Vivo Electrophysiology: Canine Model of Ventricular Arrhythmia
Objective: To evaluate the antiarrhythmic efficacy of this compound in a living animal model.
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Electrophysiological Recordings: Catheter electrodes are placed in the atria and ventricles to record intracardiac electrograms and to pace the heart. His bundle electrograms are also recorded.
-
Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.1-3 mg/kg).
-
Data Acquisition and Analysis: The effects of the drug on various electrophysiological parameters are measured, including:
-
Atrioventricular (A-V) conduction time (A-H and H-V intervals)
-
Heart rate
-
Arterial blood pressure
-
Effective refractory period of the atria and ventricles
-
-
Arrhythmia Induction: Ventricular arrhythmias may be induced by programmed electrical stimulation or by coronary artery ligation to create an ischemic model. The ability of this compound to prevent or terminate these arrhythmias is assessed.
Visualizations
Signaling Pathway: State-Dependent Block of the Sodium Channel
Caption: Proposed mechanism of this compound action on sodium channel states.
Experimental Workflow: In Vitro Patch-Clamp Analysis
Caption: General workflow for in vitro patch-clamp experiments.
Conclusion
This compound is a well-characterized sodium channel blocking agent with properties that make it an effective antiarrhythmic. Its use- and voltage-dependent actions, coupled with a preference for the activated and inactivated states of the sodium channel, allow for targeted effects on arrhythmic tissues. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of antiarrhythmic drugs. The provided visualizations offer a clear representation of the drug's mechanism and the experimental approaches used to elucidate its properties.
References
- 1. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 22-9194: An In-Depth Technical Guide on its Effects on the Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 22-9194 is a potent antiarrhythmic agent that primarily exerts its effects through the modulation of cardiac sodium channels. Classified as an intermediate kinetic Class I drug, this compound demonstrates a use- and voltage-dependent inhibition of the fast sodium current (INa), leading to a decrease in the maximum upstroke velocity (Vmax) and a shortening of the action potential duration in ventricular myocytes.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the cardiac action potential, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Sodium Channel Inhibition
The principal electrophysiological effect of this compound is the inhibition of cardiac sodium channels in a use- and voltage-dependent manner.[1] This means that the blocking effect is more pronounced at higher heart rates (use-dependency) and when the cell membrane is depolarized (voltage-dependency). This compound exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state, a characteristic that contributes to its antiarrhythmic properties, particularly in diseased hearts with depolarized cell membranes.[2]
State-Dependent Blockade
This compound's interaction with the sodium channel is contingent on the conformational state of the channel. It demonstrates a significantly higher affinity for the inactivated state (Kdi = 10.3 microM) than for the rested state (Kdrest = 180 microM).[2] This preferential binding to the inactivated state is a key feature of many Class I antiarrhythmic drugs and contributes to their efficacy in suppressing arrhythmias that arise from rapidly firing or depolarized cardiac tissue.
dot
Caption: State-dependent binding of this compound to cardiac sodium channels.
Quantitative Electrophysiological Effects
The effects of this compound on the cardiac action potential have been quantified in various experimental models. The following tables summarize the key quantitative data from studies on guinea-pig ventricular myocytes and papillary muscles.
Table 1: Effects of this compound on Action Potential Parameters
| Parameter | Concentration (µM) | Effect | Animal Model | Reference |
| Maximum Upstroke Velocity (Vmax) | ≥ 10 | Significant dose-dependent decrease | Guinea-pig papillary muscle | [1] |
| Action Potential Duration | ≥ 10 | Shortening | Guinea-pig papillary muscle | [1] |
| Vmax-Membrane Potential Relationship | 30 | Hyperpolarizing shift of 8.4 mV | Guinea-pig single ventricular myocytes | [1] |
Table 2: Kinetics of this compound Sodium Channel Block
| Parameter | Value | Condition | Animal Model | Reference |
| Time Constant for Vmax Recovery (τR) | 9.3 s | From use-dependent block | Guinea-pig papillary muscle | [1] |
| Recovery from Use-Dependent Block | 4.0 s | --- | Guinea-pig single ventricular myocytes | [3] |
| Dissociation Constant (Kdrest) | 180 µM | Rested state | Guinea-pig ventricular myocytes | [2] |
| Dissociation Constant (Kdi) | 10.3 µM | Inactivated state | Guinea-pig ventricular myocytes | [2] |
| Dissociation Constant (Tonic Block of INa) | 0.12 µM | Holding potential of -100 mV | Guinea-pig single ventricular myocytes | [3] |
Effects on Other Ion Currents
While the primary target of this compound is the sodium channel, some effects on other cardiac ion currents have been observed, particularly at higher concentrations.
-
Calcium Inward Current (ICa): this compound at concentrations of 30 µM and higher caused a slight decrease in the calcium inward current.[1]
-
Delayed Rectifier Potassium Current (IK): The delayed rectifier potassium current was not affected by this compound.[1]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
Preparation of Guinea-Pig Papillary Muscles and Single Ventricular Myocytes
-
Animal Model: Male Hartley guinea-pigs weighing 300-400g.
-
Papillary Muscle Isolation: The hearts were excised, and the right ventricles were opened. Papillary muscles were dissected and mounted in a tissue bath superfused with Tyrode's solution.
-
Single Myocyte Isolation: Hearts were mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by perfusion with a solution containing collagenase. The ventricles were then minced and gently agitated to dissociate single myocytes.
-
Solutions:
-
Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, glucose 5.5, and HEPES 5.0, buffered to pH 7.4 with NaOH.
-
Ca2+-free Tyrode's Solution: Tyrode's solution without CaCl2.
-
Enzyme Solution: Ca2+-free Tyrode's solution supplemented with collagenase (0.1%).
-
Electrophysiological Recordings
-
Action Potential Recordings (Papillary Muscle): Standard glass microelectrodes filled with 3 M KCl were used to impale the papillary muscle cells. The maximum upstroke velocity (Vmax) was electronically differentiated from the action potential upstroke.
-
Whole-Cell Patch-Clamp (Single Myocytes): The whole-cell patch-clamp technique was used to record ionic currents and action potentials from single ventricular myocytes.
-
Pipette Solution (for INa recording, in mM): CsCl 120, NaCl 5, Mg-ATP 5, EGTA 10, HEPES 10, buffered to pH 7.2 with CsOH.
-
External Solution (for INa recording, in mM): NaCl 20, Choline-Cl 110, CaCl2 1.8, MgCl2 1.0, HEPES 10, glucose 5.5, buffered to pH 7.4 with NaOH.
-
dot
Caption: Experimental workflow for studying this compound effects.
Concluding Remarks
This compound is a well-characterized Class I antiarrhythmic agent with a primary mechanism of action involving the use- and voltage-dependent block of cardiac sodium channels. Its preferential binding to the inactivated state of the channel contributes to its efficacy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of novel antiarrhythmic therapies. The slight effect on the calcium inward current at higher concentrations warrants consideration in the overall pharmacological profile of the compound.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Thromboxane A2 Synthase by Ro 22-9194: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of the compound Ro 22-9194 on thromboxane A2 synthase. It includes a summary of its quantitative efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy of this compound
This compound is a potent inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies.
| Parameter | Value | Species | Assay | Reference |
| IC50 (Thromboxane A2 Synthase) | 1.2 x 10-5 M | Human | In vitro enzyme assay | [1] |
| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | 3.4 x 10-5 M | Human | In vitro platelet aggregation assay | [1] |
Thromboxane A2 Biosynthesis and Signaling Pathway
Thromboxane A2 is synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then catalyzes the conversion of PGH2 to TXA2.[2][3] TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium, which ultimately results in physiological responses such as platelet aggregation and vasoconstriction.[4][5][6]
Caption: Thromboxane A2 biosynthesis and signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
Thromboxane A2 Synthase Inhibition Assay
This in vitro assay determines the concentration of this compound required to inhibit 50% of the thromboxane A2 synthase activity (IC50).
Experimental Workflow:
Caption: Workflow for Thromboxane A2 Synthase Inhibition Assay.
Methodology:
-
Preparation of Platelet Microsomes:
-
Obtain human platelets from healthy donors.
-
Wash the platelets and resuspend them in a suitable buffer.
-
Lyse the platelets by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a buffer for the assay.
-
-
Assay Procedure:
-
Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle (control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a stopping solution (e.g., a solution that denatures the enzyme).
-
-
Quantification of Thromboxane B2:
-
Measure the concentration of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, in each reaction mixture using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TXA2 synthase activity, from the dose-response curve.
-
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by arachidonic acid.
Experimental Workflow:
Caption: Workflow for Arachidonic Acid-Induced Platelet Aggregation Assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP (supernatant).
-
Centrifuge the remaining blood at a high speed to obtain PPP (supernatant).
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add varying concentrations of this compound or vehicle to the PRP samples and incubate for a short period.
-
Initiate platelet aggregation by adding a standard concentration of arachidonic acid.
-
Record the change in light transmittance over time as the platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition of aggregation for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α in Plasma
In vivo studies often involve measuring the levels of TXB2 and 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin) in plasma to assess the effects of this compound on thromboxane and prostacyclin pathways, respectively.
Methodology for Thromboxane B2 Measurement (Radioimmunoassay - RIA):
-
Sample Collection and Preparation:
-
Collect blood samples from the study subjects (e.g., from a local coronary vein in animal models) into tubes containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Centrifuge the blood to obtain plasma.
-
-
Radioimmunoassay Procedure:
-
Combine a known amount of radiolabeled TXB2 (tracer) with the plasma sample and a specific antibody against TXB2.
-
Incubate the mixture to allow competitive binding of the sample's TXB2 and the tracer to the antibody.
-
Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating agent).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled TXB2.
-
Determine the concentration of TXB2 in the plasma samples by comparing their radioactivity to the standard curve.
-
Methodology for 6-keto-Prostaglandin F1α Measurement (ELISA):
-
Sample Collection and Preparation:
-
Collect and process blood samples as described for TXB2 measurement.
-
-
ELISA Procedure:
-
Add plasma samples and standards to the wells of a microplate pre-coated with an antibody specific for 6-keto-PGF1α.
-
Add a known amount of enzyme-conjugated 6-keto-PGF1α to each well.
-
During incubation, the 6-keto-PGF1α in the sample and the enzyme-conjugated 6-keto-PGF1α compete for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance of the color at a specific wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the 6-keto-PGF1α standards.
-
Determine the concentration of 6-keto-PGF1α in the plasma samples from the standard curve.
-
Conclusion
This compound is a well-characterized inhibitor of thromboxane A2 synthase with demonstrated efficacy in in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and similar compounds for therapeutic applications where the inhibition of the thromboxane A2 pathway is desirable. The provided diagrams offer a visual representation of the underlying biological processes and experimental workflows, aiding in the comprehension and design of future research in this area.
References
In Vitro Pharmacological Profile of Ro 22-9194: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a novel compound with significant potential in cardiovascular therapy. Classified as a Class I antiarrhythmic agent, its mechanism of action extends beyond simple sodium channel blockade, exhibiting a unique polypharmacological profile. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the multifaceted pharmacological effects of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of this and similar compounds.
Core Mechanisms of Action
In vitro investigations have revealed two primary mechanisms of action for this compound:
-
Voltage- and Use-Dependent Sodium Channel Blockade: this compound exhibits a characteristic Class I antiarrhythmic effect by blocking cardiac sodium channels. This blockade is more pronounced at higher stimulation frequencies (use-dependence) and at more depolarized membrane potentials (voltage-dependence). Notably, this compound shows a preference for the activated state of the sodium channel.
-
Inhibition of Thromboxane A2 Synthase: In addition to its effects on ion channels, this compound is a potent inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for platelet aggregation. This dual activity suggests a potential therapeutic advantage in conditions where both arrhythmia and thrombosis are pathological factors.
Quantitative In Vitro Data
The following tables summarize the key quantitative data obtained from various in vitro assays of this compound.
Table 1: Thromboxane A2 Synthase Inhibition and Platelet Aggregation
| Assay | Species | IC50 (µM) | Reference |
| Thromboxane A2 Synthase Inhibition | Human | 12 | [1] |
| Arachidonic Acid-Induced Platelet Aggregation | Human | 34 | [1] |
Table 2: Sodium Channel Blockade in Cardiac Myocytes
| Parameter | Cell Type | Value (µM) | Condition | Reference |
| Kdi (Dissociation Constant - Inactivated State) | Guinea-pig Atrial Myocytes | 3.3 | - | |
| Guinea-pig Ventricular Myocytes | 10.3 | [2][3] | ||
| Kdrest (Dissociation Constant - Rested State) | Guinea-pig Atrial Myocytes | 91 | - | |
| Guinea-pig Ventricular Myocytes | 180 | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Thromboxane A2 Synthase Inhibition Assay
This protocol is a standard method for assessing the inhibition of TXA2 synthase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on thromboxane A2 synthase activity.
Materials:
-
Human platelet microsomes (source of thromboxane A2 synthase)
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Thromboxane B2 (TXB2) ELISA kit (TXB2 is the stable metabolite of TXA2)
Procedure:
-
Prepare human platelet microsomes from fresh platelet-rich plasma.
-
Pre-incubate the platelet microsomes with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the amount of TXB2 produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay evaluates the effect of this compound on platelet function.
Objective: To determine the IC50 of this compound on platelet aggregation induced by arachidonic acid.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
This compound
-
Arachidonic acid
-
Platelet aggregometer
Procedure:
-
Prepare PRP from whole blood collected from healthy, drug-free donors.
-
Adjust the platelet count of the PRP to a standardized value.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes.
-
Add arachidonic acid to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP over time using the platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value as described in the previous protocol.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to study the effects of this compound on ion channel function in isolated cardiac myocytes.
Objective: To characterize the state-dependent block of sodium channels by this compound.
Materials:
-
Isolated cardiac myocytes (e.g., from guinea-pig ventricle or atrium)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., containing in mM: 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH)
-
This compound
Procedure:
-
Isolate single cardiac myocytes using enzymatic digestion.
-
Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit sodium currents (INa).
-
To determine tonic block and affinity for the rested state (Kdrest): Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) where most channels are in the rested state. Apply a test pulse to elicit INa in the absence and presence of this compound.
-
To determine use-dependent block and affinity for the inactivated state (Kdi): Apply a train of depolarizing pulses from a holding potential where a significant fraction of channels are in the inactivated state (e.g., -80 mV).
-
-
Measure the peak INa amplitude in the absence and presence of different concentrations of this compound.
-
Analyze the data to determine the dissociation constants for the rested (Kdrest) and inactivated (Kdi) states.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Platelet Aggregation
Caption: Inhibition of the Thromboxane A2 signaling pathway by this compound.
Experimental Workflow for Determining IC50 in Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
State-Dependent Sodium Channel Blockade by this compound
Caption: Model of this compound's state-dependent interaction with sodium channels.
Conclusion
The in vitro data for this compound reveal a compound with a dual mechanism of action, targeting both cardiac sodium channels and the thromboxane A2 pathway. This unique pharmacological profile suggests its potential for treating complex cardiovascular diseases. The detailed experimental protocols and summary data presented in this guide offer a valuable resource for further research and development in this area. Future in vitro studies could further explore the molecular determinants of this compound's binding to the sodium channel and its effects on other ion channels and signaling pathways.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrial-Selective Electrophysiological Effects of Ro 22-9194: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a novel antiarrhythmic agent that has demonstrated notable atrial-selective properties, positioning it as a compound of interest for the development of targeted therapies for atrial arrhythmias, such as atrial fibrillation. This technical guide provides a comprehensive overview of the core electrophysiological effects of this compound, with a specific focus on its differential impact on atrial and ventricular myocytes. The information presented herein is curated from preclinical studies to support further research and development efforts in the field of cardiology.
Core Mechanism of Action: Atrial-Selective Sodium Channel Blockade
The primary mechanism of action for this compound is the blockade of cardiac sodium channels (Nav). This blockade is characterized by a higher affinity for sodium channels in atrial myocytes compared to their ventricular counterparts.[1][2] This atrial selectivity is attributed to differences in the biophysical properties of the sodium channels and the electrophysiological environment between the atria and ventricles.[3][4]
This compound exhibits a pronounced state-dependent blockade, with a significantly higher affinity for the inactivated state of the sodium channel over the rested state.[1][5] This characteristic contributes to its efficacy in rapidly firing atrial cells, which spend more time in depolarized states where the inactivated state is more prevalent.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac ion channels.
| Parameter | Atrial Myocytes (Guinea Pig) | Ventricular Myocytes (Guinea Pig) | Reference |
| Tonic Block | |||
| Kd (Rested State) | 91 µM | 180 µM | [1] |
| Kd (Inactivated State) | 3.3 µM | 10.3 µM | [1] |
| Use-Dependent Block | |||
| Time Constant for Vmax Recovery | Not Specified | 9.3 s | [6][7] |
Table 1: State-Dependent Affinity of this compound for Sodium Channels in Guinea Pig Myocytes.
| Parameter | Condition | Effect | Reference |
| Maximum Upstroke Velocity (Vmax) | ≥ 10 µM this compound | Dose-dependent decrease | [6] |
| Stimulus Rate ≥ 0.2 Hz | Exponential decline (Use-dependent block) | [6] | |
| Action Potential Duration (APD) | ≥ 10 µM this compound | Shortening | [6] |
| Inactivation Curve | This compound | Hyperpolarizing shift | [1] |
| Calcium Inward Current (ICa) | ≥ 30 µM this compound | Slight decrease | [6] |
| Delayed Rectifier Potassium Current (IK) | This compound | No effect | [6] |
| Atrioventricular (A-V) Conduction Time | 0.1-3 mg/kg this compound (in vivo, dogs) | Dose-dependent prolongation | [7] |
| His-ventricular (HV) interval | 0.1-3 mg/kg this compound (in vivo, dogs) | Greater prolongation than AH interval | [7] |
| Sinus Rate | 1-1000 µg this compound (isolated dog atrium) | Dose-dependent decrease | [8] |
| Atrial Developed Tension | 1-1000 µg this compound (isolated dog atrium) | Dose-dependent decrease | [8] |
| Ventricular Developed Tension | 10-3000 µg this compound (isolated dog ventricle) | Dose-dependent decrease | [8] |
Table 2: General Electrophysiological and Cardiovascular Effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on this compound.
Single Cell Electrophysiology (Patch-Clamp)
-
Cell Isolation: Single atrial and ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion methods, likely involving collagenase and protease perfusion.
-
Recording Technique: The whole-cell patch-clamp technique was utilized to record sodium currents (INa) and action potentials.
-
Solutions: The composition of the internal (pipette) and external (bath) solutions would have been precisely controlled to isolate the currents of interest. For INa recordings, potassium and calcium currents would be blocked by specific ions or pharmacological agents.
-
Voltage Protocols:
-
Tonic Block Assessment: To determine the affinity for the rested and inactivated states, holding potentials were varied. For instance, a holding potential where most channels are in the rested state (e.g., -140 mV) versus a potential where a significant fraction are inactivated (e.g., -80 mV) would be used.
-
Use-Dependent Block Assessment: A train of depolarizing pulses at a set frequency (e.g., 1-5 Hz) was applied to elicit use-dependent block of INa. The recovery from block was assessed by varying the interval between pulse trains.
-
Inactivation Curve: A standard two-pulse protocol was used, with a conditioning prepulse to various potentials followed by a test pulse to elicit INa.
-
Tissue-Level Electrophysiology (Papillary Muscle)
-
Preparation: Papillary muscles were dissected from the right ventricle of guinea pigs.
-
Recording: Standard microelectrode techniques were used to record intracellular action potentials.
-
Stimulation: The preparations were stimulated at a basal rate (e.g., 1 Hz), and the stimulation frequency was increased to assess use-dependent effects on Vmax.
In Vivo Canine Studies
-
Animal Model: Anesthetized, open-chest dogs were used.
-
Measurements: His bundle electrograms were recorded to measure atrio-His (AH) and His-ventricular (HV) intervals, providing insights into atrioventricular conduction.
-
Drug Administration: this compound was administered intravenously in a dose-escalating manner.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: State-dependent blockade of sodium channels by this compound.
References
- 1. Tonic block of the Na+ current in single atrial and ventricular guinea-pig myocytes, by a new antiarrhythmic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological modification of sodium channels from the human heart atrium in planar lipid bilayers: electrophysiological characterization of responses to batrachotoxin and pentobarbital | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial-selective Sodium Channel Block as a Novel Strategy for the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Ro 22-9194 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ro 22-9194, a potent antiarrhythmic agent, for research and development purposes. This document outlines its core mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and lists suppliers for research-grade material.
Core Compound Information
This compound is a class I antiarrhythmic drug that primarily functions as a sodium channel blocker. It also exhibits inhibitory effects on thromboxane A2 (TXA2) synthetase, suggesting a multi-faceted mechanism of action in cardiovascular research. Its CAS number is 106134-33-2.
Suppliers of this compound for Research
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes available information from prominent suppliers. Please note that purity, quantity, and pricing are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-114846 | >98% (HPLC) | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| BLDpharm | BD01802354 | Information not readily available | Information not readily available |
| BIOZOL | MCE-HY-114846 | Information not readily available | Price on request |
| Cayman Chemical | Not explicitly found | - | - |
| Selleck Chemicals | Not explicitly found | - | - |
| Santa Cruz Biotechnology | Not explicitly found | - | - |
| Tocris Bioscience | Not explicitly found | - | - |
Mechanism of Action & Signaling Pathways
This compound exerts its primary antiarrhythmic effects through the blockade of cardiac sodium channels in a use-dependent manner. This means its blocking efficacy increases with the frequency of channel activation, making it more effective in rapidly firing cells, a characteristic of arrhythmias. It shows a preference for the activated state of the sodium channel.
Additionally, this compound inhibits thromboxane A2 (TXA2) synthetase, an enzyme crucial for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. This secondary action may contribute to its overall cardiovascular effects.
Signaling Pathway of Thromboxane A2 Synthesis Inhibition
Methodological & Application
Application Notes and Protocols for Ro 22-9194 in In Vitro Experiments
Introduction
Ro 22-9194 is a potent pharmacological agent with well-documented effects on the cardiovascular system. Contrary to the initial query, extensive review of the scientific literature establishes this compound not as a selective adenosine A2-A receptor agonist, but primarily as a Class I antiarrhythmic agent that functions by blocking voltage-gated sodium channels.[1][2][3][4][5] Additionally, this compound has been shown to possess thromboxane A2 (TXA2) synthase inhibitory activity .[6][7] There is currently no scientific evidence to support a direct interaction of this compound with adenosine A2-A receptors.
These application notes provide an overview of the established mechanisms of action of this compound and detailed protocols for its characterization in in vitro settings. The provided information is intended for researchers, scientists, and drug development professionals investigating the electrophysiological and anti-platelet effects of this compound.
Established Mechanisms of Action
Sodium Channel Blockade
This compound exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiomyocytes.[1][3] This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. The blockade is use- and voltage-dependent, with a higher affinity for the inactivated state of the sodium channel.[1][2][5] This characteristic suggests that this compound is more effective at inhibiting sodium channels in rapidly firing or depolarized cells, such as those found in diseased cardiac tissue.[2][5]
Thromboxane A2 Synthase Inhibition
In addition to its effects on sodium channels, this compound has been demonstrated to inhibit thromboxane A2 (TXA2) synthase.[6][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound can reduce platelet aggregation, which may contribute to its therapeutic effects in the context of myocardial ischemia and reperfusion.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Sodium Channel Blocking Activity
| Parameter | Cell Type | Value | Reference |
| KdI (inactivated state) | Atrial Myocytes (guinea pig) | 3.3 µM | [2] |
| KdR (rested state) | Atrial Myocytes (guinea pig) | 91 µM | [2] |
| KdI (inactivated state) | Ventricular Myocytes (guinea pig) | 10.3 µM | [2][5] |
| KdR (rested state) | Ventricular Myocytes (guinea pig) | 180 µM | [2][5] |
| Dissociation Constant (tonic block) | Ventricular Myocytes (guinea pig) | 0.12 µM | [3] |
| τR (Recovery from use-dependent block) | Ventricular Myocytes (guinea pig) | 9.3 s | [1] |
Table 2: Thromboxane A2 Synthase Inhibitory Activity
| Parameter | System | Value | Reference |
| IC50 (Thromboxane A2 Synthase) | Human Platelets | 1.2 x 10-5 M | [6] |
| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | Human Platelets | 3.4 x 10-5 M | [6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol details the methodology for assessing the sodium channel blocking activity of this compound in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular or atrial myocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Superfuse the cells with an external solution (e.g., Tyrode's solution) at a constant flow rate.
2. Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and applying depolarizing steps to various test potentials.
3. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Apply different concentrations of this compound to the cells via the superfusion system.
4. Data Analysis:
-
Measure the peak amplitude of the sodium current before and after drug application.
-
To assess tonic block, measure the reduction in the first elicited current after a long resting period.
-
To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency and measure the progressive reduction in current amplitude.
-
Determine the recovery from block by applying a test pulse at varying intervals after a conditioning pulse train.
-
Calculate the dissociation constants (Kd) for the rested and inactivated states by fitting the data to appropriate models.
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing this compound effects on sodium currents.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes how to evaluate the inhibitory effect of this compound on platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.
-
Collect the supernatant (PRP).
2. Platelet Aggregation Measurement:
-
Use a platelet aggregometer.
-
Place a sample of PRP in a cuvette with a stir bar.
-
Add a baseline concentration of a platelet agonist, such as arachidonic acid.
-
Monitor the change in light transmission as platelets aggregate.
3. Inhibition Assay:
-
Pre-incubate PRP with various concentrations of this compound for a specified time before adding the agonist.
-
Measure the extent of platelet aggregation in the presence of the inhibitor.
-
A vehicle control (e.g., DMSO) should be run in parallel.
4. Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: Platelet Aggregation Inhibition Assay Workflow
Caption: Workflow for platelet aggregation inhibition assay.
Signaling Pathways
Diagram: Sodium Channel Blockade by this compound
Caption: this compound preferentially binds to the inactivated state of sodium channels.
Diagram: Thromboxane A2 Synthesis Inhibition by this compound
Caption: this compound inhibits the synthesis of Thromboxane A2.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tonic block of the Na+ current in single atrial and ventricular guinea-pig myocytes, by a new antiarrhythmic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Effects of 2-amino-N-(2, 6-dimethylphenyl)-N-[3-(3-pyridyl) propyl] propionamide dihydrochloride (this compound) in the Isolated, Cross-Perfused Atrium of the Dog [jstage.jst.go.jp]
- 5. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dissolving Ro 22-9194 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ro 22-9194, a potent inhibitor of thromboxane A2 (TXA2) synthase, for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the thromboxane A2 signaling pathway in various biological processes. Proper dissolution and handling of this compound are paramount for accurate in vitro studies. This document outlines the recommended procedures for preparing stock solutions and working solutions of this compound for cell culture applications.
Materials and Reagents
-
This compound (CAS 106134-33-2)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
-
Sterile serological pipettes
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Quantitative Data Summary
For consistent experimental outcomes, it is essential to work with accurately prepared solutions of this compound. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 10.0 | 26.01 | Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | 5.0 | 13.01 | Ethanol can also be used to prepare stock solutions, though at a lower concentration compared to DMSO. |
| Water | Insoluble | Insoluble | This compound is practically insoluble in aqueous solutions. Direct dissolution in cell culture media is not recommended. |
| Cell Culture Media | <0.1 mg/mL | <0.26 mM | The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤0.1%) to avoid cytotoxicity. |
Note: The molecular weight of this compound (free base) is 384.34 g/mol . The solubility data provided is based on this molecular weight. The actual solubility may vary slightly between different batches of the compound and the purity of the solvents used.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a commonly used concentration for in vitro studies.
Workflow Diagram:
Caption: Workflow for preparing a 10 mM this compound stock solution.
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the stock solution to the desired final concentration in the cell culture medium.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a final concentration in the nanomolar or low micromolar range, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium to get a 100 µM intermediate solution.
-
Perform a further 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of sterile cell culture medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution can be performed. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Final Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not cytotoxic. It is best practice to keep the final DMSO concentration below 0.1% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting Thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade. This inhibition blocks the conversion of Prostaglandin H2 (PGH2) to TXA2. The subsequent reduction in TXA2 levels leads to the downstream modulation of various physiological processes.
Signaling Pathway Diagram:
Caption: this compound inhibits TXA2 synthase, blocking downstream signaling.
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and organic solvents.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Application Notes and Protocols for Ro 22-9194 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent Class I antiarrhythmic agent that exerts its effects through the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] Its use- and voltage-dependent inhibition of the sodium current (INa) makes it a valuable tool for investigating the mechanisms of cardiac arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies. These application notes provide a summary of reported dosages in various animal models and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is classified as an intermediate kinetic Class I drug that primarily blocks activated sodium channels.[2] The blockade is enhanced at higher stimulation frequencies (use-dependence) and at more depolarized membrane potentials (voltage-dependence).[2] This preferential binding to the activated state of the sodium channel contributes to its antiarrhythmic efficacy, particularly in tissues with rapid firing rates or depolarized resting membrane potentials, which are characteristic of arrhythmic conditions. Some studies also suggest that this compound may exhibit some degree of atrial selectivity.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes the reported dosages of this compound used in various animal models for the study of cardiac arrhythmias. It is crucial to note that the optimal dosage can vary depending on the specific animal model, the experimental endpoint, and the route of administration.
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Dog | Ischemia- and reperfusion-induced arrhythmias | 10 mg/kg (initial) followed by 20 mg/kg (infusion over 30 min) | Intravenous (i.v.) | [3] |
| Dog | Ischemia- and reperfusion-induced arrhythmias | 20 and 30 mg/kg (dose-dependent reduction in arrhythmias) | Intravenous (i.v.) | [3] |
| Dog | Various model arrhythmias | 0.1-3 mg/kg | Intravenous (i.v.) | |
| Guinea Pig | Electrophysiological studies (papillary muscles) | ≥ 10 µM | In vitro | [2] |
| Guinea Pig | Electrophysiological studies (single ventricular myocytes) | 30 µM | In vitro | [2] |
| Guinea Pig | Electrophysiological studies (isolated ventricular myocytes) | Dissociation constant of 0.12 µM (tonic block) | In vitro | [1] |
Experimental Protocols
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias
This protocol describes a common in vivo model to assess the efficacy of antiarrhythmic agents against arrhythmias arising from myocardial ischemia and subsequent reperfusion.
Materials:
-
Beagle dogs (either sex)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG monitoring equipment
-
Surgical instruments for thoracotomy
-
Vascular occluder
-
This compound solution for intravenous administration
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart. Isolate a major coronary artery, typically the left anterior descending (LAD) coronary artery.
-
Baseline Monitoring: Record baseline electrocardiogram (ECG) and hemodynamic parameters.
-
Drug Administration: Administer this compound or vehicle control intravenously. For example, an initial bolus of 10 mg/kg can be given over 5 minutes, followed by a continuous infusion of 20 mg/kg over the 30-minute ligation period.[3]
-
Coronary Artery Ligation (Ischemia): Occlude the prepared coronary artery using a vascular occluder for a predetermined period (e.g., 30 minutes) to induce myocardial ischemia.[3] Monitor the ECG continuously for ischemic changes and arrhythmias.
-
Reperfusion: Release the occlusion to allow reperfusion of the ischemic myocardium. This phase is often associated with a high incidence of ventricular arrhythmias, including ventricular tachycardia and fibrillation.
-
Data Analysis: Analyze the incidence and duration of arrhythmias during the ischemia and reperfusion phases. Compare the outcomes between the this compound-treated group and the vehicle-treated group.
Isolation of Guinea Pig Ventricular Myocytes for Electrophysiological Studies
This protocol outlines the enzymatic dissociation of single ventricular myocytes from guinea pig hearts for in vitro electrophysiological analysis.
Materials:
-
Guinea pigs
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Ca2+-free Tyrode's solution
-
Enzyme solution (e.g., collagenase type II)
-
High K+ storage solution
-
Inverted microscope
Procedure:
-
Heart Excision: Anesthetize the guinea pig and administer heparin. Quickly excise the heart and mount it on a Langendorff apparatus for retrograde perfusion through the aorta.
-
Perfusion with Ca2+-free Solution: Perfuse the heart with Ca2+-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing collagenase to digest the extracellular matrix. The duration of this step is critical and needs to be optimized based on the enzyme activity.
-
Cell Dissociation: Once the heart is sufficiently digested, remove it from the apparatus. Mince the ventricular tissue in a high K+ solution to release individual myocytes.
-
Cell Harvesting and Storage: Gently triturate the tissue to further dissociate the cells. Allow the viable, rod-shaped myocytes to settle by gravity. Resuspend the cell pellet in a storage solution. The isolated myocytes are now ready for electrophysiological experiments.
Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol describes the whole-cell patch-clamp technique to record sodium currents from isolated ventricular myocytes and assess the effect of this compound.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with intracellular solution.
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Giga-seal Formation: Using a micromanipulator, carefully approach a myocyte with the patch pipette. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.
-
Sodium Current Recording: Clamp the cell membrane at a holding potential (e.g., -100 mV) where sodium channels are in the rested state. Apply depolarizing voltage steps to elicit sodium currents.
-
Drug Application: After recording baseline sodium currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 30 µM).[2]
-
Data Acquisition and Analysis: Record the sodium currents in the presence of this compound. To study use-dependence, apply a train of depolarizing pulses at different frequencies. Analyze the data to determine the extent of tonic and use-dependent block of the sodium current by this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound mediated sodium channel blockade.
Caption: Experimental workflow for the canine ischemia-reperfusion arrhythmia model.
Caption: Workflow for guinea pig cardiomyocyte isolation and electrophysiology.
References
- 1. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 22-9194 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent, state-dependent blocker of voltage-gated sodium channels, with a primary focus on cardiac myocytes. Its activity as a Class I antiarrhythmic agent stems from its preferential binding to the open and inactivated states of the sodium channel, leading to a use-dependent and voltage-dependent block. These characteristics make this compound a valuable tool for studying the pharmacology of sodium channels and for the development of novel antiarrhythmic therapies. At higher concentrations (≥30 µM), a slight inhibition of the L-type calcium current has been observed.
This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology experiments, designed to guide researchers in accurately characterizing its effects on voltage-gated sodium channels.
Mechanism of Action
This compound exhibits a "modulated receptor" binding mechanism, where its affinity for the sodium channel is dependent on the conformational state of the channel. It has a significantly higher affinity for the inactivated state compared to the resting state of the channel. This results in a more pronounced block at depolarized membrane potentials and during rapid firing, a phenomenon known as use-dependent block. The primary electrophysiological effect is a reduction in the sodium current (INa), leading to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cardiac sodium channels.
| Parameter | Value | Cell Type | Reference |
| Tonic Block | |||
| Dissociation Constant (Kd) | 0.12 µM | Guinea-pig ventricular myocytes | |
| State-Dependent Block | |||
| Inactivated State Affinity (Kdi) | 10.3 µM | Cardiac myocytes | [1] |
| Resting State Affinity (Kdrest) | 180 µM | Cardiac myocytes | [1] |
| Voltage-Dependence | |||
| Hyperpolarizing shift in V1/2 of inactivation | 8.4 mV | Guinea-pig ventricular myocytes | |
| Kinetics of Block | |||
| Time constant for recovery from use-dependent block | 4.0 - 9.3 s | Guinea-pig ventricular myocytes | |
| Effects on Action Potential | |||
| Significant decrease in Vmax | ≥ 10 µM | Guinea-pig papillary muscles | |
| Effect on Other Channels | |||
| Slight decrease in ICa | ≥ 30 µM | Guinea-pig ventricular myocytes |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Final Dilution: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid non-specific effects.
Cell Preparation (Isolated Cardiac Myocytes)
This protocol is a general guideline for the isolation of ventricular myocytes from guinea pigs, a common model for studying this compound.
-
Anesthesia: Anesthetize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Enzymatic Digestion: Perfuse the heart with a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: After digestion, remove the ventricles, mince the tissue, and gently agitate to release individual myocytes.
-
Storage: Store the isolated myocytes in a high-potassium storage solution at 4°C until use.
Patch Clamp Electrophysiology
Solutions:
| Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| NaCl: 135 | CsF: 110 |
| CsCl: 5.4 | CsCl: 20 |
| CaCl2: 1.8 | NaCl: 10 |
| MgCl2: 1 | EGTA: 10 |
| HEPES: 10 | HEPES: 10 |
| Glucose: 10 | |
| pH adjusted to 7.4 with CsOH | pH adjusted to 7.2 with CsOH |
Note: The use of Cesium (Cs+) in both intracellular and extracellular solutions is to block potassium channels, thereby isolating the sodium current.
Whole-Cell Recording Configuration:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a single myocyte.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before starting the recording.
Voltage Clamp Protocols:
-
Tonic (Resting State) Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most sodium channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit the sodium current.
-
Perfuse the cell with different concentrations of this compound and measure the reduction in the peak sodium current amplitude compared to the control.
-
-
Use-Dependent (Frequency-Dependent) Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).
-
Measure the progressive decrease in the peak sodium current amplitude during the pulse train in the presence of this compound.
-
-
State-Dependent Block (Inactivated State):
-
To determine the affinity for the inactivated state, use a two-pulse protocol.
-
From a holding potential of -120 mV, apply a long conditioning prepulse to various potentials (e.g., from -120 mV to -40 mV for 500 ms) to induce different levels of steady-state inactivation.
-
Immediately following the prepulse, apply a test pulse to -20 mV to measure the available sodium current.
-
Compare the steady-state inactivation curves in the absence and presence of this compound to determine the shift in the half-inactivation potential (V1/2).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's state-dependent block of sodium channels.
Caption: Experimental workflow for a patch clamp experiment using this compound.
References
Application Notes and Protocols for Investigating Use-Dependency of Ro 22-9194 Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent antiarrhythmic agent classified as a Class I drug, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav). A key characteristic of this compound is its use-dependent and voltage-dependent inhibition of the sodium current (INa). This property, where the blocking effect is enhanced at higher frequencies of channel activation and at more depolarized membrane potentials, is crucial for its therapeutic efficacy and selectivity for rapidly firing cells, such as those in arrhythmic cardiac tissue.[1] These application notes provide a comprehensive overview of the use-dependent block of this compound and detailed protocols for its investigation using patch-clamp electrophysiology.
Mechanism of Action: Use-Dependent Sodium Channel Blockade
This compound exhibits a "use-dependent" or "phasic" block, meaning its inhibitory effect on sodium channels increases with repetitive stimulation (use).[1][2] This is in addition to a baseline "tonic" block that occurs at rest. The use-dependent nature of the block is a hallmark of many Class I antiarrhythmic drugs and is attributed to the drug having different affinities for the different conformational states of the sodium channel (resting, open, and inactivated).
This compound is characterized as an activated channel blocker with intermediate kinetics.[1][3] This suggests that it preferentially binds to the sodium channel when it is in the open (activated) state. The recovery from this block has a time constant of approximately 9.3 seconds.[1][4] The drug also shows a higher affinity for the inactivated state compared to the resting state of the channel.[5][6][7] This state-dependent binding is the molecular basis for its use-dependent properties. At rapid heart rates, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and accumulate its blocking effect.
Furthermore, this compound induces a hyperpolarizing shift in the steady-state inactivation curve of the sodium channel, further promoting the inactivated state and contributing to its voltage-dependent block.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with cardiac sodium channels, as determined by electrophysiological studies.
Table 1: Dissociation Constants (Kd) for this compound Block of Sodium Channels
| Parameter | Value | Cell Type | Holding Potential | Citation |
| Kd (rested state) | 180 µM | Guinea-pig ventricular myocytes | - | [5][6][7] |
| Kdi (inactivated state) | 10.3 µM | Guinea-pig ventricular myocytes | - | [5][6][7] |
| KdR (rested state) | 91 µM | Guinea-pig atrial myocytes | - | [7] |
| KdI (inactivated state) | 3.3 µM | Guinea-pig atrial myocytes | - | [7] |
| Dissociation Constant | 0.12 µM | Guinea-pig ventricular myocytes | -100 mV | [2][6] |
Table 2: Kinetic and Voltage-Dependent Properties of this compound Block
| Parameter | Value | Experimental Condition | Citation |
| Time Constant for Recovery from Use-Dependent Block (τR) | 9.3 s | - | [1][4] |
| Hyperpolarizing Shift in V1/2 of Inactivation | 8.4 mV | 30 µM this compound | [1] |
| Hill Coefficient | 1.01 | -100 mV holding potential | [2][6] |
Experimental Protocols
The following are detailed protocols for investigating the use-dependent block of this compound using whole-cell patch-clamp electrophysiology on isolated cardiac myocytes.
Protocol 1: Characterization of Tonic and Phasic (Use-Dependent) Block
Objective: To determine the tonic and use-dependent block of sodium currents by this compound at different stimulation frequencies.
Materials:
-
Isolated cardiac myocytes (e.g., from guinea-pig ventricle or atrium)
-
Patch-clamp setup (amplifier, digitizer, microscope, micromanipulators)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (in DMSO or appropriate solvent) and final dilutions in external solution.
Procedure:
-
Prepare isolated cardiac myocytes using standard enzymatic digestion protocols.
-
Establish a whole-cell patch-clamp configuration.
-
Set the holding potential to a level where sodium channels are fully available (e.g., -120 mV).
-
Tonic Block Assessment:
-
Apply single depolarizing test pulses to elicit INa (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to allow for full recovery from any block between pulses.
-
Record baseline INa amplitude in the absence of the drug.
-
Perfuse the cell with the desired concentration of this compound and continue to apply low-frequency test pulses until a steady-state block is achieved.
-
Tonic block (%) = (1 - (INa in drug / INa in control)) * 100.
-
-
Use-Dependent (Phasic) Block Assessment:
-
From the same holding potential, apply a train of depolarizing pulses (e.g., 20-50 pulses) at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz).
-
Record the peak INa for each pulse in the train.
-
Perform this protocol first in the control solution and then after perfusion with this compound.
-
The use-dependent block is observed as a progressive decline in the peak INa amplitude during the pulse train in the presence of the drug.
-
Quantify the block at each pulse and compare the level of block at different frequencies.
-
Protocol 2: Determining the Rate of Recovery from Use-Dependent Block
Objective: To measure the time constant (τ) for the recovery of sodium channels from use-dependent block by this compound.
Procedure:
-
Following the induction of use-dependent block with a pulse train as described in Protocol 1.
-
Introduce a variable recovery interval at the holding potential (e.g., ranging from 10 ms to 20 s) after the last pulse of the train.
-
Apply a single test pulse after the recovery interval to measure the fraction of recovered current.
-
Plot the fractional recovery of INa as a function of the recovery interval duration.
-
Fit the data with a single exponential function to determine the time constant of recovery (τrecovery).
Protocol 3: Assessing the Voltage-Dependence of Inactivation
Objective: To determine the effect of this compound on the steady-state inactivation of sodium channels.
Procedure:
-
Use a standard two-pulse protocol. From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -20 mV) to measure the available INa.
-
Normalize the peak INa at each pre-pulse potential to the maximum INa obtained.
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).
-
Repeat the protocol in the presence of this compound to observe any shift in the inactivation curve.
Visualizations
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ro 22-9194 Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent antiarrhythmic agent that primarily exerts its effects through the modulation of ion channels. As a Class I antiarrhythmic, its principal mechanism of action is the blockade of voltage-gated sodium channels (Nav), with a noted preference for channels in the inactivated state.[1][2] This state-dependent binding contributes to its efficacy in suppressing cardiac arrhythmias. Furthermore, studies have indicated that this compound may also exert minor effects on other ion channels, such as a slight decrease in calcium inward current (ICa) at higher concentrations, while not affecting the delayed rectifier potassium current (IK).[3][4]
These application notes provide a comprehensive overview and detailed protocols for characterizing the electrophysiological effects of this compound on cardiac ion channels. The following sections detail the quantitative effects of the compound, step-by-step experimental protocols for patch-clamp electrophysiology, and visual representations of the experimental workflows and underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the key quantitative data on the effects of this compound on cardiac sodium channels, as reported in the scientific literature.
Table 1: State-Dependent Affinity of this compound for Sodium Channels in Guinea Pig Myocytes
| Cell Type | Channel State | Dissociation Constant (Kd) | Reference |
| Atrial Myocytes | Inactivated (KdI) | 3.3 µM | [2] |
| Rested (KdR) | 91 µM | [2] | |
| Ventricular Myocytes | Inactivated (KdI) | 10.3 µM | [1][2] |
| Rested (KdR) | 180 µM | [1][2] |
Table 2: Electrophysiological Parameters of this compound Action in Guinea Pig Ventricular Myocytes
| Parameter | Value | Conditions | Reference |
| Tonic Block Dissociation Constant | 0.12 µM | Holding potential: -100 mV | [5] |
| Hill Coefficient for Tonic Block | 1.01 | Holding potential: -100 mV | [5] |
| Time Constant for Recovery from Use-Dependent Block (τR) | 9.3 s | --- | [3][4] |
| Hyperpolarizing Shift in Vmax-Membrane Potential Curve | 8.4 mV | 30 µM this compound | [3] |
Experimental Protocols
The following protocols are designed for the characterization of this compound's effects on cardiac sodium channels using the whole-cell patch-clamp technique.
Protocol 1: Assessment of Tonic and Use-Dependent Block of Sodium Current (INa)
Objective: To determine the concentration-dependent tonic and use-dependent block of INa by this compound in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes (e.g., from guinea pig ventricle or atrium)
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators)
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
This compound stock solution
-
Extracellular (Tyrode's) solution: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5 mM glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 120 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 3 mM MgATP; pH 7.2 with KOH.
Methodology:
-
Cell Preparation: Isolate single ventricular or atrial myocytes from guinea pig hearts using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Mount the coverslip with adherent myocytes onto the recording chamber of the microscope.
-
Perfuse the chamber with extracellular solution.
-
Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing test pulse to -20 mV for 50 ms to elicit the peak INa.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
After obtaining a stable baseline recording, perfuse the chamber with increasing concentrations of this compound.
-
Record the steady-state block of INa at each concentration.
-
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the membrane potential at -120 mV.
-
Apply a train of depolarizing pulses to -20 mV for 50 ms at varying frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).
-
Measure the progressive decline in the peak INa amplitude during the pulse train in the presence of this compound.
-
-
Data Analysis:
-
For tonic block, calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.
-
For use-dependent block, plot the normalized peak INa against the pulse number to visualize the onset of block. The degree of use-dependent block can be quantified as the percentage of inhibition at the end of the pulse train compared to the first pulse.
-
Protocol 2: Determining the Affinity of this compound for Rested and Inactivated Sodium Channels
Objective: To determine the dissociation constants (Kd) of this compound for the rested and inactivated states of the sodium channel.
Materials: Same as Protocol 1.
Methodology:
-
Establish Whole-Cell Configuration: Follow steps 1-3 of Protocol 1.
-
Voltage-Clamp Protocol for Affinity to the Rested State (KdR):
-
Hold the membrane potential at a hyperpolarized level where most channels are in the rested state (e.g., -140 mV).
-
Apply a brief test pulse to -20 mV to measure the available INa.
-
Perfuse with different concentrations of this compound and measure the tonic block at this holding potential.
-
-
Voltage-Clamp Protocol for Affinity to the Inactivated State (KdI):
-
Utilize a two-pulse protocol. From a holding potential of -120 mV, apply a 500 ms pre-pulse to a potential that induces significant inactivation (e.g., -70 mV).
-
Immediately following the pre-pulse, apply a test pulse to -20 mV to measure the current from the remaining available channels.
-
Repeat this protocol in the presence of various concentrations of this compound.
-
-
Data Analysis:
-
Calculate the fractional block at each concentration for both the rested and inactivated states.
-
Fit the data to the following equation to determine the Kd for each state: Fractional Block = [Drug] / ([Drug] + K_d).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action of this compound.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Atrial Fibrillation Using Ro 22-9194
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the compound Ro 22-9194 in experimental models of atrial fibrillation (AF). The information is synthesized from published literature to guide researchers in investigating the anti-arrhythmic potential of this Class I agent.
Introduction
This compound is a potent Class I anti-arrhythmic agent that primarily acts as a sodium channel blocker.[1][2] Its electrophysiological properties, including use- and voltage-dependent inhibition of sodium channels, make it a compound of interest for the study and potential treatment of atrial fibrillation.[1] Experimental models of AF are crucial for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. This document outlines a proposed experimental framework using the sterile pericarditis model of AF and details the known electrophysiological effects of this compound.
Data Presentation: Electrophysiological Effects of this compound
The following table summarizes the quantitative data on the electrophysiological effects of this compound from studies on guinea pig ventricular myocytes. This data provides a basis for understanding its mechanism of action.
| Parameter | Species/Tissue | Concentration (µM) | Effect | Reference |
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | ≥ 10 | Significant dose-dependent decrease | [1] |
| Action Potential Duration | Guinea Pig Papillary Muscle | ≥ 10 | Shortening | [1] |
| Vmax Recovery Time Constant (τR) from Use-Dependent Block | Guinea Pig Ventricular Myocytes | 30 | 9.3 seconds | [1] |
| Shift in Vmax vs. Membrane Potential Curve | Guinea Pig Ventricular Myocytes | 30 | Hyperpolarizing shift of 8.4 mV | [1] |
| Calcium Inward Current (ICa) | Guinea Pig Ventricular Myocytes | ≥ 30 | Slight decrease | [1] |
| Delayed Rectifier Potassium Current (IK) | Guinea Pig Ventricular Myocytes | Not specified | No effect | [1] |
| Thromboxane A2 Synthase Inhibition (IC50) | Human Platelets | 12 | Inhibition | [3] |
| Arachidonic Acid-Induced Platelet Aggregation (IC50) | Human Platelets | 34 | Inhibition | [3] |
Experimental Protocols
Sterile Pericarditis Model for Atrial Fibrillation Induction
The sterile pericarditis model is a well-established method for inducing atrial remodeling and increasing susceptibility to AF, mimicking the post-operative inflammatory state in humans.[4][5][6] This protocol is adapted from studies in porcine and rat models.[4][6]
Objective: To create a substrate for inducible and sustained atrial fibrillation through sterile inflammation and subsequent fibrosis.
Materials:
-
Animal model (e.g., Aachener minipigs, Sprague-Dawley rats)[4][6]
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Sterile gauze[5]
-
Epicardial pacemaker electrodes[4]
-
External pacemaker
-
ECG monitoring system
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and initiate mechanical ventilation. Perform a median sternotomy to expose the heart.
-
Induction of Pericarditis: Gently retract the ventricles to expose the atria. Spray a thin layer of sterile talcum powder onto the epicardial surface of both atria.[5] Place a single layer of sterile gauze over the atria to promote an inflammatory response.[5]
-
Electrode Implantation: Suture two pacemaker electrodes onto the epicardium of each atrium for subsequent electrophysiological studies and AF induction.[4]
-
Closure: Close the pericardium and sternum with appropriate sutures. Close the subcutaneous layers and skin.
-
Post-operative Care: Provide appropriate analgesic and post-operative care. Allow for a recovery period (e.g., 3 days in rats, variable in pigs) for the development of atrial remodeling.[6]
Electrophysiological Study and Atrial Fibrillation Induction
Objective: To assess atrial electrophysiological parameters and induce atrial fibrillation.
Procedure:
-
Connect the implanted epicardial electrodes to an external pacemaker and recording system.
-
Perform programmed electrical stimulation to measure parameters such as atrial effective refractory period (AERP).
-
Induce AF using burst pacing (rapid atrial pacing). The specific protocol for AF induction may vary.[4]
-
Confirm the presence of AF via ECG monitoring, characterized by the absence of P-waves and an irregular, rapid ventricular response.
Administration of this compound
Objective: To evaluate the efficacy of this compound in preventing the induction of or terminating ongoing AF.
Proposed Protocol:
-
Prophylactic Administration: Administer this compound intravenously prior to the AF induction protocol. A suggested starting dose, based on studies in dogs for other types of arrhythmias, could be in the range of 10-30 mg/kg.[3] A dose-response study should be performed to determine the optimal concentration for AF prevention.
-
Therapeutic Administration: Once sustained AF is induced and confirmed, administer this compound intravenously to assess its ability to convert AF to sinus rhythm. The same dose range as the prophylactic protocol can be used as a starting point.
-
Data Collection: Continuously monitor the ECG to determine the time to conversion to sinus rhythm and the duration of the effect. Measure AERP before and after drug administration to assess the electrophysiological effects of this compound on the atrial substrate.
Visualizations
Caption: Experimental workflow for evaluating this compound in a sterile pericarditis model of atrial fibrillation.
Caption: Proposed mechanism of action of this compound in atrial fibrillation.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterile Pericarditis in Aachener Minipigs As a Model for Atrial Myopathy and Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. app.jove.com [app.jove.com]
- 6. TRPV4 blockade suppresses atrial fibrillation in sterile pericarditis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterile Pericarditis in Aachener Minipigs As a Model for Atrial Myopathy and Atrial Fibrillation [jove.com]
Application Notes and Protocols for Studying Sodium Channel Kinetics with Ro 22-9194
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-9194 is a potent, use-dependent blocker of voltage-gated sodium channels, classified as an intermediate kinetic Class I antiarrhythmic agent. Its mechanism of action involves preferential binding to the activated state of the sodium channel, making it a valuable tool for investigating the kinetics of these channels under various physiological and pathological conditions. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in studying sodium channel kinetics.
Mechanism of Action
This compound exhibits a state-dependent blockade of sodium channels, with a higher affinity for channels in the activated and inactivated states compared to the resting state. This property leads to a pronounced use-dependent or frequency-dependent block, where the inhibitory effect of the compound increases with higher frequencies of channel activation. The recovery from this use-dependent block is of an intermediate rate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels, primarily derived from studies on guinea-pig ventricular myocytes.
Table 1: Dissociation Constants and State-Dependent Affinity
| Parameter | Value | Cell Type/Condition |
| Kd (rested state) | 180 µM | Guinea-pig ventricular myocytes |
| Kd (inactivated state) | 10.3 µM | Guinea-pig ventricular myocytes |
| Dissociation Constant (tonic block) | 0.12 µM | Guinea-pig ventricular myocytes (holding potential -100 mV) |
Table 2: Kinetic Parameters of Sodium Channel Block
| Parameter | Value | Cell Type/Condition |
| Time Constant for Recovery from Use-Dependent Block (τR) | 9.3 s | Guinea-pig ventricular myocytes |
| Hill Coefficient (tonic block) | 1.01 | Guinea-pig ventricular myocytes |
Table 3: Electrophysiological Effects
| Parameter | Effect | Concentration | Cell Type/Condition |
| Maximum Upstroke Velocity (Vmax) | Dose-dependent decrease | ≥ 10 µM | Guinea-pig papillary muscles |
| Action Potential Duration | Shortening | ≥ 10 µM | Guinea-pig papillary muscles |
| Vmax vs. Membrane Potential Curve | Hyperpolarizing shift of 8.4 mV | 30 µM | Single guinea-pig ventricular myocytes |
| Calcium Inward Current (ICa) | Slight decrease | ≥ 30 µM | Guinea-pig ventricular myocytes |
| Delayed Rectifier Potassium Current (IK) | No effect | Not specified | Guinea-pig ventricular myocytes |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on sodium channel kinetics using whole-cell patch-clamp electrophysiology.
Protocol 1: Assessment of Tonic and Use-Dependent Block of Sodium Currents
Objective: To determine the tonic and use-dependent (phasic) block of sodium channels by this compound.
Materials:
-
Isolated cardiac myocytes (e.g., from guinea pig ventricle) or a stable cell line expressing the desired sodium channel subtype.
-
Patch-clamp setup (amplifier, digitizer, micromanipulator).
-
Borosilicate glass pipettes (1-3 MΩ).
-
Perfusion system.
-
This compound stock solution (e.g., 10 mM in DMSO).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Maintain a holding potential of -100 mV to ensure most channels are in the resting state.
-
Tonic Block Assessment:
-
Apply a single depolarizing pulse to 0 mV for 20 ms to elicit a peak inward sodium current (INa).
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10, 30 µM).
-
After a stable effect is reached (typically 3-5 minutes), apply the same depolarizing pulse.
-
The percentage of block is calculated as: (1 - I_Na_drug / I_Na_control) * 100.
-
-
Use-Dependent Block Assessment:
-
From the holding potential of -100 mV, apply a train of depolarizing pulses to 0 mV for 20 ms at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz).
-
Record the peak INa for each pulse in the train.
-
In the presence of this compound, a progressive decrease in INa with each pulse will be observed.
-
The degree of use-dependent block can be quantified by comparing the amplitude of the first and subsequent pulses in the train.
-
Protocol 2: Determining the Time Course of Recovery from Use-Dependent Block
Objective: To measure the time constant for recovery from use-dependent block by this compound.
Procedure:
-
Following the induction of use-dependent block as described in Protocol 1, introduce a variable recovery interval at the holding potential (-100 mV) before applying a test pulse to 0 mV.
-
Vary the recovery interval (e.g., from 100 ms to 20 s).
-
Plot the normalized peak INa of the test pulse as a function of the recovery interval.
-
Fit the data with a single exponential function to determine the time constant of recovery (τR).
Protocol 3: Assessing State-Dependent Block (Inactivated vs. Resting State)
Objective: To determine the affinity of this compound for the inactivated state of the sodium channel.
Procedure:
-
Use a two-pulse protocol. From a holding potential of -120 mV, apply a conditioning prepulse of variable duration and voltage to manipulate the proportion of channels in the inactivated state.
-
A subsequent test pulse to 0 mV is applied to measure the available INa.
-
To assess the affinity for the inactivated state, use a long conditioning prepulse (e.g., 500 ms) to various potentials (e.g., from -120 mV to -40 mV) to construct a steady-state inactivation curve in the absence and presence of this compound.
-
The shift in the half-inactivation voltage (V0.5) can be used to calculate the dissociation constant for the inactivated state (Kdi).
Visualizations
Caption: State-dependent binding of this compound to sodium channels.
Caption: Experimental workflow for electrophysiological analysis.
Caption: Logical relationships of this compound's binding characteristics.
Application Notes and Protocols: Thromboxane Synthase Activity Assay with Ro 22-9194
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. It is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2] Thromboxane synthase (TXAS), a cytochrome P450 enzyme, catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] Due to its prothrombotic activities, TXAS is a significant target for the development of antiplatelet and antithrombotic therapies.[1][2]
This document provides detailed protocols for an in vitro thromboxane synthase activity assay using human platelet microsomes as the enzyme source. The assay is designed to evaluate the inhibitory potential of compounds such as Ro 22-9194, a known inhibitor of thromboxane A2 synthase.[5] The activity of TXAS is determined by measuring the formation of thromboxane B2 (TXB2), the stable, inactive hydrolysis product of the chemically unstable TXA2.[6] Quantification of TXB2 is achieved through a competitive enzyme immunoassay (EIA).
Signaling Pathway of Thromboxane A2 Synthesis
The biosynthesis of thromboxane A2 begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Thromboxane synthase subsequently isomerizes PGH2 to thromboxane A2.
Caption: Thromboxane A2 biosynthetic pathway and site of inhibition by this compound.
Experimental Protocols
Preparation of Human Platelet Microsomes
Human platelet microsomes are a rich source of thromboxane synthase and are commonly used for in vitro assays.[7][8]
Materials:
-
Human platelet-rich plasma (PRP)
-
Wash Buffer: Tyrode's buffer, pH 7.3[9]
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose
-
Ultracentrifuge
Protocol:
-
Obtain platelet-rich plasma (PRP) from healthy, consenting donors. To prevent platelet activation, all procedures should be carried out at room temperature.[10]
-
Centrifuge the PRP at 1,900 x g for 8 minutes to pellet the platelets.[9]
-
Gently wash the platelet pellet with Tyrode's buffer and centrifuge again. Repeat the wash step.
-
Resuspend the final platelet pellet in ice-cold Lysis Buffer.
-
Disrupt the platelets by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.[11]
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot and store the microsomes at -80°C until use.
Thromboxane Synthase Activity Assay
This protocol outlines the enzymatic reaction to assess TXAS activity and its inhibition by this compound.
Materials:
-
Prepared human platelet microsomes
-
Reaction Buffer: 20 mM Sodium Phosphate, pH 7.4[12]
-
Prostaglandin H2 (PGH2) substrate (prepare fresh)
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Termination Solution: 2 M Citric Acid[12]
-
Ice bath
Protocol:
-
Thaw the platelet microsomes on ice. Dilute the microsomes in the Reaction Buffer to the desired protein concentration (e.g., 30 nM TXAS).[12]
-
In a microcentrifuge tube, add the diluted microsomes.
-
For inhibitor testing, add various concentrations of this compound or the vehicle control to the microsome solution. Pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the PGH2 substrate. The final concentration of PGH2 should be optimized for the assay (e.g., in the range of the enzyme's Km, which is approximately 32 µM).[12]
-
Incubate the reaction mixture for a short period (e.g., 15 seconds) at room temperature (23°C).[12]
-
Terminate the reaction by adding the Reaction Termination Solution (e.g., 21 µL of 2 M citric acid to a 200 µL reaction volume).[12] The acidic environment stops the enzymatic reaction and facilitates the hydrolysis of any remaining TXA2 to TXB2.
-
Place the terminated reaction mixture on ice. The samples are now ready for TXB2 quantification.
Quantification of Thromboxane B2 by Enzyme Immunoassay (EIA)
A competitive EIA is a sensitive method for quantifying the amount of TXB2 produced in the enzymatic reaction.[4][6][13]
Materials:
-
Thromboxane B2 EIA kit (commercially available)
-
Terminated reaction samples from the activity assay
-
Microplate reader
Protocol:
-
Follow the instructions provided with the commercial TXB2 EIA kit. A general procedure is outlined below.
-
Prepare a standard curve using the TXB2 standards provided in the kit.
-
Dilute the terminated reaction samples as necessary to fall within the range of the standard curve.
-
Add the standards, controls, and diluted samples to the wells of the antibody-coated microplate.
-
Add the TXB2-enzyme conjugate (e.g., alkaline phosphatase-labeled TXB2) to each well.
-
Incubate the plate as specified in the kit instructions (e.g., 2 hours at 37°C) to allow for competitive binding.[6]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.[6]
-
Stop the color development reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 405 nm).[6]
-
Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the thromboxane synthase activity assay with an inhibitor.
Caption: Workflow for the thromboxane synthase activity assay.
Data Presentation
The inhibitory effect of this compound on thromboxane synthase activity can be presented by calculating the percentage of inhibition at various concentrations of the compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter to determine.
Table 1: Inhibition of Thromboxane Synthase by this compound
| This compound Concentration (µM) | Thromboxane B2 (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 75 | 0 |
| 0.1 | 1350 ± 68 | 10 |
| 1 | 975 ± 49 | 35 |
| 10 | 600 ± 30 | 60 |
| 34 | 375 ± 19 | 75 |
| 100 | 150 ± 8 | 90 |
Note: The data presented in this table are illustrative and serve as an example for presenting experimental results. An in vitro study reported an IC50 value of 3.4 x 10-5 M (34 µM) for this compound on arachidonic acid-induced aggregation of human platelets, which is closely related to thromboxane A2 synthase activity.[5]
Conclusion
The protocols described provide a robust framework for assessing the activity of thromboxane synthase and for evaluating the potency of inhibitors like this compound. Accurate and reproducible data generated from these assays are critical for the discovery and development of novel antithrombotic agents targeting the thromboxane pathway. Careful attention to detail in the preparation of reagents and in the execution of the experimental steps is essential for obtaining reliable results.
References
- 1. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, direct enzyme immunoassay of 11-keto-thromboxane B2 in urine, validated by immunoaffinity/gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solid-phase enzyme immunoassay of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Studies on the thromboxane synthesizing system in human platelet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of prostaglandin endoperoxide synthase and thromboxane synthase of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme immunoassay of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ro 22-9194 Concentration for Myocyte Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ro 22-9194 in myocyte studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and facilitate the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in myocytes?
A1: this compound is a class I antiarrhythmic agent that primarily acts as a sodium channel blocker in cardiomyocytes.[1][2] It exhibits a higher affinity for the inactivated state of the sodium channel compared to the rested state, suggesting its effects may be more pronounced in depolarized or rapidly firing cells.[3]
Q2: What is a typical starting concentration range for this compound in myocyte experiments?
A2: Based on published studies, a starting concentration range of 1 µM to 30 µM is recommended for initial experiments.[1][3] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: Can this compound be used to study myocyte hypertrophy?
A3: While this compound is primarily characterized as an antiarrhythmic, its modulation of intracellular sodium and, consequently, calcium levels could potentially influence hypertrophic signaling pathways. Alterations in intracellular ion homeostasis are known to be involved in the development of cardiac hypertrophy.[4][5][6] Further investigation is required to fully elucidate its effects on myocyte hypertrophy.
Q4: Are there known off-target effects of this compound?
A4: At concentrations of 30 µM and higher, this compound has been observed to cause a slight decrease in the calcium inward current (ICa) in myocytes.[1] It has also been shown to inhibit thromboxane A2 (TXA2) synthetase activity.[7] Researchers should be mindful of these potential off-target effects, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration. Start with a lower concentration range in your subsequent experiments. |
| Prolonged exposure to the compound. | Optimize the incubation time. It's possible that shorter exposure times are sufficient to observe the desired effect without causing significant cell death. | |
| No observable effect on myocytes | The concentration of this compound is too low. | Conduct a dose-response experiment with a wider range of concentrations to identify the effective concentration for your specific assay. |
| The experimental conditions are not optimal. | Ensure that factors such as extracellular pH and calcium concentration are controlled, as they can influence the activity of this compound.[3] | |
| Inconsistent or variable results | Issues with compound stability or preparation. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Biological variability in primary myocyte cultures. | Use a sufficient number of biological replicates and consider using a stable cell line if appropriate for your research question to reduce variability. | |
| Myocyte health and quality are suboptimal. | Ensure your myocyte isolation and culture techniques yield healthy, viable cells. Poor quality cells can lead to inconsistent responses to drug treatment.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Cell Type | Reference |
| Affinity for Inactivated Na+ Channel (Kdi) | 10.3 µM | Ventricular Myocytes | [3] |
| Affinity for Rested Na+ Channel (Kdrest) | 180 µM | Ventricular Myocytes | [3] |
| Concentration for Vmax Decrease | ≥ 3 µM | Papillary Muscles | [1] |
| Concentration for Slight ICa Decrease | ≥ 30 µM | Ventricular Myocytes | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Dose-Response Analysis
Objective: To determine the effective concentration range of this compound for a specific biological response in cultured myocytes.
Materials:
-
Cultured cardiomyocytes (primary or cell line)
-
This compound stock solution
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well or 24-well)
-
Assay-specific reagents for measuring the desired endpoint (e.g., fluorescent dyes for calcium imaging, antibodies for protein expression analysis)
-
Plate reader, microscope, or other relevant detection instrument
Procedure:
-
Cell Seeding: Seed myocytes at an appropriate density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used in the dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration based on the expected timeline of the biological response.
-
Endpoint Measurement: At the end of the incubation period, perform the assay to measure the desired biological response (e.g., changes in electrophysiology, calcium transients, or expression of hypertrophic markers).
-
Data Analysis: Plot the measured response as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine the concentration range of this compound that is non-toxic to myocytes.
Materials:
-
Cultured cardiomyocytes
-
This compound stock solution
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Commercial cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed myocytes in a 96-well plate at a consistent density.
-
Treatment: After cell adherence, treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 200 µM) for the intended duration of your main experiment (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration. Determine the concentration at which a significant decrease in viability is observed. This will define the upper limit for your experimental concentrations.
Visualizations
Caption: Proposed signaling pathway of this compound in myocytes.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logical flow for myocyte studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
Overcoming Ro 22-9194 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome off-target effects associated with the experimental use of Ro 22-9194.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent when using this compound as a sodium channel blocker. What could be the cause?
A1: Inconsistent results with this compound may stem from its known off-target effects, primarily the inhibition of thromboxane A2 (TXA2) synthase.[1][2] This can be particularly problematic in experimental systems involving platelets or tissues where TXA2 plays a significant signaling role. To troubleshoot, consider the following:
-
Experimental System: Are you using cells or tissues that express TXA2 synthase and its receptors (e.g., platelets, smooth muscle, endothelial cells)? If so, the observed effects might be a combination of sodium channel blockade and TXA2 synthesis inhibition.
-
Concentration: this compound inhibits TXA2 synthase with an IC50 of 12 µM and arachidonic acid-induced platelet aggregation with an IC50 of 34 µM.[1][3] Its on-target tonic block of sodium channels has a dissociation constant (Kd) of 0.12 µM. If you are using concentrations in the micromolar range, off-target effects are highly likely.
-
Controls: Include controls to dissect the on-target versus off-target effects. For example, use a selective TXA2 synthase inhibitor (e.g., Ozgrel) or a TXA2 receptor antagonist (e.g., Terbogrel) to see if they replicate the effects of this compound. Conversely, use a more selective sodium channel blocker (e.g., Tetrodotoxin, albeit with different binding site properties) to isolate the contribution of sodium channel inhibition.
Q2: I am observing anti-platelet aggregation effects in my experiment with this compound, which is unexpected for a sodium channel blocker. Why is this happening?
A2: This is a classic example of an off-target effect. This compound is a known inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the pathway that leads to platelet aggregation.[1][2] Inhibition of this enzyme reduces the production of TXA2, a potent platelet agonist. The IC50 for inhibition of arachidonic acid-induced platelet aggregation by this compound is 34 µM.[1][3] To confirm this is the cause of your observation, you can perform a TXA2 quantification assay to measure the levels of TXA2 or its stable metabolite, thromboxane B2 (TXB2), in the presence of this compound. A significant reduction in TXB2 levels would confirm the off-target activity.
Q3: How can I design my experiment to minimize the off-target effects of this compound?
A3: To minimize off-target effects, consider the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (sodium channel blockade) while being below the threshold for significant off-target activity (ideally well below 12 µM for TXA2 synthase inhibition).
-
Use of Specific Inhibitors as Controls: As mentioned in A1, use specific inhibitors for the off-target pathways to understand their contribution to the overall observed effect.
-
Cell Line Selection: If possible, use cell lines that do not express the off-target protein (TXA2 synthase in this case).
Quantitative Data Summary
The following table summarizes the quantitative data for the on-target and off-target activities of this compound.
| Target/Process | Parameter | Value | Species | Reference |
| On-Target Activity | ||||
| Sodium Channel (Tonic Block) | Kd | 0.12 µM | Guinea Pig (Ventricular Myocytes) | |
| Off-Target Activity | ||||
| Thromboxane A2 Synthase | IC50 | 12 µM | Human (Platelets) | [1] |
| Arachidonic Acid-Induced Platelet Aggregation | IC50 | 34 µM | Human (Platelets) | [1][3] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp for Measuring Sodium Channel Block
Objective: To measure the on-target effect of this compound on voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Isolate primary cardiomyocytes (e.g., from guinea pig ventricles) or use a suitable cell line expressing the desired sodium channel subtype.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
To measure tonic block: Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) before and after the application of this compound. The reduction in the peak inward current in the presence of the drug represents the tonic block.
-
To measure use-dependent block: Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1-5 Hz). The progressive reduction in the peak inward current during the pulse train indicates use-dependent block.
-
-
Data Analysis: Calculate the percentage of current inhibition to determine the potency of this compound.
Protocol 2: Platelet Aggregation Assay
Objective: To measure the off-target effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pre-warm the PRP to 37°C.
-
Add a sample of PRP to a cuvette with a stir bar.
-
Add this compound at various concentrations and incubate for a short period (e.g., 2 minutes).
-
Initiate aggregation by adding an agonist, such as arachidonic acid (e.g., 1 mM).
-
Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound to determine the IC50 value.
Visualizations
Caption: Inhibition of the Thromboxane A2 signaling pathway by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Logical relationship between observation, potential causes, and experimental validation.
References
- 1. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Interpreting the Voltage-Dependent Block of Ro 22-9194
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 22-9194. The information is designed to address specific issues that may be encountered during experiments investigating its voltage-dependent blocking properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class I antiarrhythmic agent that primarily acts by inhibiting cardiac sodium channels in a use- and voltage-dependent manner.[1][2] It demonstrates intermediate kinetics, distinguishing it from slow kinetic drugs like moricizine.[1]
Q2: How does membrane potential affect the blocking potency of this compound?
The blocking effect of this compound is highly dependent on the membrane potential. It exhibits a higher affinity for the inactivated and activated states of the sodium channel compared to the resting state.[3][4] This means the block is more pronounced at more depolarized potentials where a larger fraction of channels are in the inactivated state.
Q3: What is "use-dependent" or "phasic" block, and does this compound exhibit this property?
Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation (e.g., higher heart rates). This compound does exhibit significant use-dependent block.[1][5] This is because repeated channel opening and inactivation allows the drug to bind more effectively. The block develops exponentially with trains of stimuli and is enhanced at higher stimulation frequencies.[1]
Q4: What is "tonic" block, and how does it relate to this compound?
Tonic block refers to the steady-state block of ion channels at a given holding potential, independent of the stimulation frequency. This compound also produces a tonic block of sodium currents.[3][5]
Q5: Are there any known effects of this compound on other ion channels?
At concentrations of 30 microM or higher, this compound has been observed to cause a slight decrease in the inward calcium current (ICa).[1] It does not appear to affect the delayed rectifier potassium current (IK).[1]
Troubleshooting Guide
Problem 1: I am not observing a significant voltage-dependent block with this compound in my voltage-clamp experiment.
-
Holding Potential: Ensure your holding potential is sufficiently negative to allow for a significant population of channels to be in the resting state before depolarization. A holding potential of -100 mV has been used in published studies.[5]
-
Test Pulse: The voltage of your test pulse should be in the range that promotes channel activation and subsequent inactivation. A conditioning clamp to 0 mV has been shown to be effective.[1]
-
Drug Concentration: Verify the concentration of your this compound solution. Dose-dependent effects are observed, with concentrations of 10 microM and higher showing significant effects.[1]
-
Cell Health: Poor cell health can lead to altered ion channel expression and function. Ensure your isolated myocytes are healthy and exhibit normal electrophysiological properties before drug application.
Problem 2: The use-dependent block I am measuring is weaker than expected.
-
Stimulation Frequency: Use-dependent block is frequency-dependent. Ensure your stimulation frequency is high enough to induce the effect. Frequencies of 0.2 Hz and higher have been shown to be effective.[1]
-
Pulse Duration: The duration of the depolarizing pulse can influence the degree of block. Longer pulse durations can lead to a more pronounced block.[5]
-
Recovery Time: The time constant for recovery from use-dependent block for this compound is approximately 9.3 seconds.[1][6] Ensure your experimental protocol allows for sufficient recovery time between stimulus trains if you are trying to establish a baseline.
Problem 3: My results are inconsistent across different experimental days.
-
Extracellular Conditions: The blocking effect of this compound can be influenced by extracellular factors. For instance, extracellular acidification can enhance the tonic block while reducing the phasic block.[3] Elevated extracellular Ca2+ can inhibit the effects of acidification.[3] Maintaining consistent and physiological extracellular solutions is crucial.
-
Temperature: Ion channel kinetics are temperature-sensitive. Ensure you are performing your experiments at a consistent and controlled temperature.
Data Presentation
Table 1: Quantitative Data on this compound Block of Sodium Channels
| Parameter | Value | Cell Type | Comments | Reference |
| Dissociation Constant (Rested State) | 180 µM | Guinea-pig ventricular myocytes | [3][4] | |
| Dissociation Constant (Inactivated State) | 10.3 µM | Guinea-pig ventricular myocytes | [3][4] | |
| Dissociation Constant (at -100 mV) | 0.12 µM | Guinea-pig ventricular myocytes | Hill coefficient of 1.01 | [5] |
| Time Constant for Recovery from Use-Dependent Block | 9.3 s | Guinea-pig ventricular myocytes | [1] | |
| Hyperpolarizing Shift in Vmax-Membrane Potential Curve | 8.4 mV | Guinea-pig ventricular myocytes | At 30 µM this compound | [1] |
Experimental Protocols
Protocol 1: Characterization of Voltage-Dependent Block using Whole-Cell Patch-Clamp
This protocol is designed to measure the tonic and phasic block of sodium currents by this compound in isolated cardiac myocytes.
-
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig) using established enzymatic digestion protocols.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing Cs+ to block potassium currents and an external solution with a physiological concentration of Na+.
-
Maintain a holding potential of -100 mV.
-
-
Tonic Block Assessment:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Perfuse the cell with a known concentration of this compound (e.g., 10 µM, 30 µM).
-
Repeat the voltage-step protocol and measure the reduction in peak sodium current to determine the tonic block.
-
-
Phasic (Use-Dependent) Block Assessment:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 2 Hz).
-
Measure the peak sodium current for each pulse in the train.
-
Perfuse with this compound and repeat the stimulus train.
-
Observe the progressive decrease in peak current during the train to quantify the use-dependent block.
-
-
Recovery from Block:
-
After inducing use-dependent block, apply a test pulse at varying time intervals following the last pulse of the train to determine the time course of recovery from block.
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound block.
Caption: State-dependent binding of this compound to sodium channels.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ro 22-9194 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 22-9194.
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
Q1: I am not seeing the expected level of sodium channel blockade with this compound. What could be the issue?
A1: Several factors can influence the efficacy of this compound in patch-clamp experiments. Consider the following:
-
Use- and Voltage-Dependence: The inhibitory effect of this compound is both use- and voltage-dependent.[1][2] Ensure your stimulation frequency and holding potential are appropriate to observe the block. The block is enhanced at higher stimulation frequencies.[1]
-
Cell Type: this compound has a higher affinity for atrial myocytes compared to ventricular myocytes, demonstrating atrial selectivity.[3][4] The differential expression and biophysical properties of sodium channel isoforms in your cell system will impact the observed potency.
-
Drug Concentration and Stability: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Inactivated State Affinity: this compound has a higher affinity for the inactivated state of the sodium channel (Kdi = 10.3 µM) than the resting state (Kdrest = 180 µM).[5] Your voltage protocol should be designed to promote the inactivated state to observe maximal effect.
Q2: The variability in my Vmax (maximum upstroke velocity) measurements is high between experiments. How can I reduce this?
A2: High variability in Vmax can be attributed to several factors:
-
Inconsistent Stimulation Frequency: Since this compound's block is use-dependent, maintaining a consistent stimulation frequency across all experiments is critical.[1]
-
Fluctuations in Membrane Potential: The block is voltage-dependent.[1] Ensure a stable holding potential and monitor for any drift during the recording.
-
Cell Health: Only use healthy cells with stable baseline electrophysiological properties. Changes in cell health can alter ion channel function and drug response.
-
Pipette and Seal Quality: A high-quality gigaohm seal is essential for stable recordings. Variations in pipette resistance or seal quality can introduce noise and variability.
Platelet Aggregation Assays
Q1: I am not observing the expected inhibition of platelet aggregation with this compound. What should I check?
A1: If you are not seeing the expected anti-platelet effects, consider the following:
-
Agonist Choice: this compound inhibits arachidonic acid-induced platelet aggregation.[6] Ensure you are using an appropriate agonist that acts upstream of or is dependent on thromboxane A2 synthesis.
-
Drug Concentration: The reported IC50 for inhibition of arachidonic acid-induced aggregation of human platelets is 3.4 x 10⁻⁵ M (34 µM).[5][6] Verify that you are using a relevant concentration range.
-
Platelet Viability: Use freshly prepared platelet-rich plasma (PRP). Platelet function can decline with storage.
-
Thromboxane A2 Synthase Inhibition: this compound's anti-aggregatory effect is linked to its inhibition of thromboxane A2 synthase (IC50: 1.2 x 10⁻⁵ M or 12 µM).[5][6] If your assay bypasses this step, you may not observe an effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Class I antiarrhythmic agent with two primary mechanisms of action.[6] It is a sodium channel blocker with intermediate kinetics, showing use- and voltage-dependence.[1][2] It also inhibits thromboxane A2 (TXA2) synthetase, which contributes to its antiplatelet and potential antiarrhythmic effects.[6]
Q2: What are the key electrophysiological effects of this compound?
A2: this compound causes a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[7] It exhibits a use-dependent block of sodium channels, which is more pronounced at higher stimulation frequencies.[1] The recovery from this use-dependent block has a time constant of approximately 9.3 seconds.[1] It also shifts the voltage-dependence of sodium channel inactivation to more hyperpolarized potentials.[1]
Q3: Does this compound show selectivity for specific tissues or channel states?
A3: Yes, this compound demonstrates a degree of selectivity. It has a higher affinity for sodium channels in atrial myocytes compared to ventricular myocytes.[3][4] It also preferentially binds to the inactivated state of the sodium channel over the resting state.[5]
Q4: What are the recommended controls for experiments with this compound?
A4:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on your experimental system.
-
Positive Controls:
-
Baseline Measurements: Always establish a stable baseline recording before the application of this compound to which the drug's effects can be compared.
Quantitative Data
Table 1: Inhibitory Concentrations of this compound
| Parameter | Species/System | IC50 / Kd | Reference |
| Thromboxane A2 Synthase Inhibition | Human Platelets | 1.2 x 10⁻⁵ M (12 µM) | [5][6] |
| Arachidonic Acid-Induced Platelet Aggregation | Human Platelets | 3.4 x 10⁻⁵ M (34 µM) | [5][6] |
| Tonic Block of Sodium Current (Kd) | Guinea-Pig Ventricular Myocytes | 0.12 µM | [8] |
| Inactivated State Sodium Channel Binding (Kdi) | Not Specified | 10.3 µM | [5] |
| Rested State Sodium Channel Binding (Kdrest) | Not Specified | 180 µM | [5] |
Table 2: Electrophysiological Parameters of this compound
| Parameter | Value | Cell Type | Conditions | Reference |
| Vmax Recovery Time Constant (τR) | 9.3 s | Guinea-Pig Ventricular Myocytes | Following use-dependent block | [1] |
| Shift in Vmax-Membrane Potential Curve | -8.4 mV | Guinea-Pig Single Myocytes | 30 µM this compound | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on sodium currents in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate single ventricular or atrial myocytes from the species of interest (e.g., guinea pig) using standard enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal before rupturing the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol for Use-Dependent Block:
-
Hold the cell at a resting potential of -100 mV.
-
Apply a train of depolarizing pulses to 0 mV for 50 ms at frequencies ranging from 0.2 Hz to 2 Hz.
-
Measure the peak inward sodium current for each pulse.
-
-
Drug Application:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude and the maximum upstroke velocity (Vmax).
-
Plot the normalized current or Vmax against the pulse number to observe the development of use-dependent block.
-
Calculate the time constant of recovery from block by fitting the recovery of the current after the pulse train to an exponential function.
-
Platelet Aggregation Assay
Objective: To determine the effect of this compound on arachidonic acid-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add various concentrations of this compound or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Place the cuvettes in a light transmission aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate platelet aggregation by adding a sub-maximal concentration of arachidonic acid.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the log concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Patch-clamp experimental workflow.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological modification of sodium channels from the human heart atrium in planar lipid bilayers: electrophysiological characterization of responses to batrachotoxin and pentobarbital | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 4. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro 22-9194 in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ro 22-9194 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Class I antiarrhythmic agent that functions as a sodium channel blocker.[1] It exhibits both tonic and phasic block of the Na+ current, with a higher affinity for the inactivated state of the sodium channel compared to the resting state.[2][3] This results in a use- and voltage-dependent inhibition of sodium channels.[1]
Q2: What are the typical working concentrations for this compound in electrophysiology experiments?
A2: Based on published studies, effective concentrations for observing the effects of this compound on sodium currents in isolated cardiac myocytes typically range from 10 µM to 30 µM.[1][4]
Q3: How long does it take to wash out this compound?
A3: The complete washout of this compound is dependent on the experimental conditions. One key parameter is the time constant for recovery from use-dependent block, which has been reported to be 9.3 seconds.[1] For practical purposes, a washout period of several minutes is generally recommended to ensure full recovery of the sodium current. For instance, studies on other ion channel blockers with similar kinetics have utilized washout periods of 5 to 15 minutes to achieve partial to complete reversal of effects.[5][6]
Q4: Are there any known off-target effects of this compound?
A4: At concentrations of 30 µM and higher, this compound has been observed to cause a slight decrease in the inward calcium current (ICa).[1] However, it has been reported to have no significant effect on the delayed rectifier potassium current (IK).[1]
Q5: Is this compound selective for specific tissues or channel states?
A5: Yes, this compound has been noted for its atrial-selective sodium channel blocking properties.[2][7] It also demonstrates state-dependence, with a higher affinity for the inactivated state of the sodium channel.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Washout / Lingering Block | Insufficient washout duration. | Prolong the washout period. Given the recovery time constant of 9.3 seconds, a washout of at least 5-10 minutes with continuous perfusion of control solution is advisable.[1] Monitor the current amplitude until it returns to the pre-drug baseline. |
| Drug accumulation in the perfusion system. | Thoroughly flush the perfusion lines with the control solution before and after the experiment to prevent any residual drug from affecting subsequent recordings. | |
| Variability in Drug Effect | Dependence on cell membrane potential and firing frequency. | This compound is a use- and voltage-dependent blocker.[1] Ensure that the holding potential and stimulation frequency are consistent across experiments to obtain reproducible results. |
| pH of the extracellular solution. | Extracellular acidification can enhance the tonic block of this compound.[3] Maintain a stable and physiological pH of the external solution throughout the experiment. | |
| Unexpected Effects on Other Currents | Off-target effects at higher concentrations. | If you observe effects on currents other than the sodium current, consider reducing the concentration of this compound. A slight block of ICa has been reported at concentrations ≥ 30 µM.[1] |
Experimental Protocols
Typical Electrophysiology Protocol for Assessing this compound Effects
This protocol describes a general workflow for studying the effects of this compound on sodium currents in isolated ventricular myocytes using the whole-cell patch-clamp technique.
-
Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., guinea pig) using standard enzymatic digestion protocols.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
The external solution should be a standard Tyrode's solution.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -80 mV.
-
Elicit sodium currents using a depolarizing voltage step to -20 mV for 20 ms.
-
-
Drug Application:
-
Obtain a stable baseline recording of the sodium current in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-30 µM).
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Washout Procedure:
-
Switch the perfusion back to the control external solution.
-
Continuously perfuse for a minimum of 5-10 minutes to ensure complete washout of the drug.
-
Monitor the recovery of the sodium current amplitude to the baseline level.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Recovery Time Constant (τR) from Use-Dependent Block | 9.3 s | Guinea-pig ventricular myocytes | [1] |
| Dissociation Constant (Kd) - Inactivated State | 10.3 µM | Ventricular myocytes | [3] |
| Dissociation Constant (Kd) - Resting State | 180 µM | Ventricular myocytes | [3] |
| Concentration for slight ICa decrease | ≥ 30 µM | Guinea-pig ventricular myocytes | [1] |
Visualizations
Caption: Experimental workflow for this compound electrophysiology.
Caption: this compound interaction with sodium channel states.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antiarrhythmic Properties of Ranolazine: Inhibition of Atrial Fibrillation Associated TASK-1 Potassium Channels [frontiersin.org]
- 6. Melanocortin type 4 receptor–mediated inhibition of A-type K+ current enhances sensory neuronal excitability and mechanical pain sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atrial-selective Sodium Channel Block as a Novel Strategy for the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ro 22-9194 and Calcium Current Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the effects of Ro 22-9194 on calcium currents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiarrhythmic agent whose primary electrophysiological effect is a use- and voltage-dependent inhibition of sodium channels. It is classified as an intermediate kinetic Class I drug, acting as an activated channel blocker.
Q2: Does this compound affect calcium currents?
Yes, studies have shown that this compound can cause a slight decrease in the inward calcium current (ICa) in cardiac myocytes. This effect has been observed at concentrations of 30 µM and higher. The delayed rectifier potassium current (IK) does not appear to be affected.
Q3: Is the effect of this compound on calcium currents its primary intended effect?
No, the primary therapeutic action of this compound is the blockade of sodium channels. The effect on calcium currents is considered a secondary, or off-target, effect.
Q4: Can experimental conditions influence the effects of this compound?
Yes, experimental conditions can modulate the activity of this compound. For instance, extracellular acidification has been shown to enhance the tonic block of sodium channels by this compound. Interestingly, an elevation of extracellular calcium can inhibit this acid-induced enhancement of the sodium channel blockade, suggesting a complex interaction between the drug, pH, and extracellular ion concentrations.
Troubleshooting Guide: Minimizing this compound Effects on Calcium Currents
This guide provides practical steps for researchers to minimize the confounding effects of this compound on calcium currents in their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Confounding data from secondary calcium current inhibition. | The concentration of this compound used is high enough to significantly inhibit calcium channels. | 1. Concentration Optimization: Determine the lowest effective concentration of this compound for sodium channel blockade in your specific experimental model. 2. Concentration-Response Curve: If not already established for your system, perform a concentration-response analysis to identify a concentration that provides sufficient sodium channel block with minimal impact on calcium currents. |
| Inability to isolate the effects on sodium channels from those on calcium channels. | The experimental protocol does not adequately separate the different ionic currents. | 1. Voltage-Clamp Protocols: Utilize specific voltage-clamp protocols designed to isolate sodium and calcium currents based on their distinct voltage-dependent activation and inactivation kinetics. 2. Pharmacological Isolation: In conjunction with voltage-clamp, use specific calcium channel blockers to eliminate the contribution of calcium currents, thereby isolating the effect of this compound on sodium channels. |
| Variability in experimental results. | Fluctuations in experimental conditions such as pH or extracellular ion concentrations are affecting the activity of this compound. | 1. Maintain Stable pH: Ensure that the pH of your extracellular solution is stable throughout the experiment, as acidification can enhance the drug's effect. 2. Control Extracellular Calcium: Be mindful of the extracellular calcium concentration, as it can modulate the drug's primary effect on sodium channels. Maintain a consistent and reported concentration in all experiments. |
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on ion channels based on available literature.
| Parameter | Concentration of this compound | Effect | Cell Type |
| Inward Calcium Current (ICa) | ≥ 30 µM | Slight decrease | Guinea-pig ventricular myocytes |
| Sodium Channel Block (Tonic) | - | Enhanced by extracellular acidification | Guinea-pig ventricular myocytes |
| Acid-Enhanced Sodium Channel Block | - | Inhibited by elevation of extracellular Ca2+ | Guinea-pig ventricular myocytes |
Experimental Protocols
1. Protocol for Isolating Sodium and Calcium Currents using Voltage-Clamp
This protocol is a general guideline for separating sodium and calcium currents in cardiomyocytes to assess the specific effects of this compound.
-
Cell Preparation: Isolate cardiomyocytes from the desired species and tissue using established enzymatic digestion protocols.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system capable of whole-cell voltage-clamp recordings.
-
Pipette Solution (Internal): A typical internal solution for recording both currents could contain (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium currents.
-
External Solution: A standard external solution could contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Voltage-Clamp Protocol to Isolate INa:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of sodium channels.
-
Apply a brief depolarizing step (e.g., to -20 mV for 20 ms) to elicit the fast-inactivating sodium current.
-
To isolate INa from ICa, a subsequent step can be to replace extracellular Na+ with an impermeable cation like N-methyl-D-glucamine (NMDG) and subtract the remaining current. Alternatively, a specific sodium channel blocker like tetrodotoxin (TTX) can be used for subtraction, though this would not be suitable for studying this compound's effects.
-
-
Voltage-Clamp Protocol to Isolate ICa:
-
To eliminate sodium current contamination, hold the cell at a more depolarized potential (e.g., -40 mV) to inactivate most sodium channels.
-
Apply a depolarizing step (e.g., to +10 mV for 200 ms) to activate L-type calcium channels.
-
Alternatively, sodium channels can be blocked pharmacologically with TTX if the calcium channels in the preparation are insensitive to it.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for minimizing this compound effects on calcium currents.
Caption: Simplified signaling pathways in a cardiomyocyte relevant to this compound action.
Technical Support Center: Addressing Ro 22-9194 Toxicity in Cell-Based Assays
Welcome to the technical support center for Ro 22-9194. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential toxicity and other challenges when using this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanisms of action are the blockade of voltage-gated sodium channels and the inhibition of thromboxane A2 (TXA2) synthase.[1][2][3] This dual activity can lead to various effects in cell-based assays, influencing not only cell viability but also signaling pathways related to ion homeostasis and prostaglandin synthesis.
Q2: I am observing unexpected levels of cytotoxicity in my cell-based assay with this compound. What are the common causes?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to sodium channel blockers and thromboxane synthase inhibitors.
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., reduction of tetrazolium salts in MTT assays).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cells.
-
Compound Stability: Degradation of the compound in culture media over time could lead to the formation of more toxic byproducts.
Q3: Can this compound interfere with standard cell viability assays?
A3: Yes, compounds can interfere with viability assays that rely on cellular metabolism. For example, in tetrazolium-based assays like MTT or XTT, the compound could potentially affect the reductase enzymes responsible for color change, leading to inaccurate readings. It is advisable to include a control where the compound is added to cell-free media with the assay reagent to check for any direct chemical reaction.
Q4: What are the known off-target effects of this compound that might contribute to toxicity?
A4: While the primary targets are well-defined, information on specific off-target effects of this compound leading to cytotoxicity is limited in publicly available literature. As with many small molecules, off-target activities cannot be completely ruled out and may contribute to observed toxicity in a cell-type-specific manner.
Q5: How should I prepare and store this compound for use in cell-based assays?
A5: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. The stability of this compound in cell culture media at 37°C for extended periods should be determined empirically if long-term assays are planned.
II. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High background in viability assay | This compound is directly reducing the assay reagent (e.g., MTT, resazurin). | Run a control plate with media, this compound at various concentrations, and the viability reagent without cells. Subtract any background absorbance/fluorescence from your experimental values. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent compound dilution.3. Cell passage number affecting sensitivity. | 1. Ensure a consistent cell seeding density and even distribution in multi-well plates.2. Prepare fresh dilutions of this compound from a stock solution for each experiment.3. Use cells within a consistent and low passage number range. |
| Sudden cell death at low concentrations | 1. Cell line is highly sensitive to sodium channel blockade.2. Contamination of cell culture. | 1. Perform a more granular dose-response curve starting from very low concentrations.2. Regularly test for mycoplasma and other contaminants in your cell cultures. |
| Observed effects do not correlate with expected mechanism | Off-target effects of this compound in your specific cell model. | Consider using a structurally different sodium channel blocker or thromboxane synthase inhibitor as a control to see if the same phenotype is observed. |
III. Quantitative Data
The following table summarizes available cytotoxicity data for this compound. Data for a wider range of cell lines is currently limited in the public domain. Researchers are encouraged to perform their own dose-response experiments for their specific cell lines of interest.
| Cell Line | Assay Type | Endpoint | IC50 / Activity Concentration | Reference |
| MCF-7 (Human breast adenocarcinoma) | CellTiter-Fluor Viability Assay | Cytotoxicity | Inactive at concentrations tested (up to 92 µM) | Tox21 10K Library Screen (PubChem AID: 743084)[4] |
Note: "Inactive" in the context of the Tox21 screen indicates that the compound did not produce a significant cytotoxic response within the tested concentration range.
IV. Experimental Protocols
A. General Protocol for Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework. Optimization of cell number, compound concentration, and incubation times is recommended for each specific cell line and experimental setup.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS or culture medium according to the manufacturer's instructions.
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a cell-free control.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
B. Preparation of this compound Stock Solution
-
Reconstitution:
-
This compound is typically supplied as a solid.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO.
-
For example, for a compound with a molecular weight of 326.44 g/mol , dissolve 3.26 mg in 1 mL of DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathways of this compound
The following diagram illustrates the two primary signaling pathways affected by this compound.
Caption: Dual inhibitory mechanism of this compound.
B. Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.
References
Validation & Comparative
A Comparative Guide to Ro 22-9194 and Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties and antiarrhythmic efficacy of the investigational agent Ro 22-9194 against other established Class I antiarrhythmic drugs. The information is compiled from preclinical studies to assist in the evaluation of its potential therapeutic profile.
Electrophysiological Profile: A Quantitative Comparison
The following tables summarize the key electrophysiological effects of this compound in comparison to other Class I antiarrhythmic agents, categorized by their respective subclasses. Data is primarily derived from studies on guinea pig ventricular myocytes to ensure a consistent basis for comparison.
Table 1: Effects on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Drug (Class) | Concentration | Vmax Depression | Recovery Time Constant (τrec) | Reference |
| This compound (Intermediate) | ≥ 10 µM | Dose-dependent decrease | 9.3 s | [1] |
| Moricizine (Slow, Ic-like) | ≥ 1 µM | Dose-dependent decrease | 26.4 s | [1] |
| Disopyramide (Ia) | 11 µM | Depression at 0.1-2.0 Hz | Biphasic recovery | [2] |
| Mexiletine (Ib) | 20 µM | Minimal at 1 Hz, significant at 2 Hz | - | [3] |
| Flecainide (Ic) | 10-6 M | Frequency-dependent block | 16.4 ± 2.3 s | [4] |
Table 2: Effects on Action Potential Duration (APD)
| Drug (Class) | Concentration | Effect on APD | Reference |
| This compound (Intermediate) | ≥ 10 µM | Shortening | [1] |
| Moricizine (Slow, Ic-like) | ≥ 1 µM | Shortening | [1] |
| Disopyramide (Ia) | 11 µM | Prolonged in most, shortened in some | [2] |
| Mexiletine (Ib) | 100 µM | Significant shortening | [5] |
| Flecainide (Ic) | 10-6 M | No modification at 0.02 Hz | [4] |
Table 3: Effects on Ion Channels in Guinea Pig Ventricular Myocytes
| Drug | Na+ Channel Block | Ca2+ Channel (ICa) Block | K+ Channel (IK) Block | Reference |
| This compound | Use- and voltage-dependent inhibition | Slight decrease at ≥ 30 µM | No effect on IK | [1] |
| Disopyramide | Use-dependent block | Depression | Depression of delayed outward IK | [2] |
| Mexiletine | Inhibition of tetrodotoxin-sensitive Na+ current | Decrease (23-55% at 10-100 µM) | Activation of KATP channels | [6][7] |
Efficacy in a Preclinical Model of Ischemia-Reperfusion Arrhythmia
A study in a canine model of myocardial ischemia and reperfusion provided a direct comparison of the in vivo antiarrhythmic efficacy of this compound against mexiletine and disopyramide.
Table 4: Efficacy in Preventing Reperfusion-Induced Ventricular Fibrillation in Dogs
| Treatment | Dose | Incidence of Ventricular Fibrillation | Reference |
| Vehicle | - | 73% | [8] |
| This compound | 30 mg/kg (total i.v.) | 13% | [8] |
| Mexiletine | 15 mg/kg | Did not inhibit | [8] |
| Disopyramide | 7.5 mg/kg | Did not inhibit | [8] |
A notable finding from this study was that this compound, unlike mexiletine and disopyramide, inhibited thromboxane A2 synthase, which may contribute to its protective effects against reperfusion-induced arrhythmias.[8]
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
Electrophysiological Studies in Guinea Pig Ventricular Preparations
-
Tissue Preparation: Papillary muscles were excised from the right ventricles of guinea pigs. Single ventricular myocytes were isolated using enzymatic digestion.[1]
-
Action Potential Recording: Standard microelectrode techniques were used to record transmembrane action potentials from papillary muscles. Parameters measured included resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50 and APD90), and the maximum upstroke velocity (Vmax).[1][2]
-
Ion Channel Current Measurement: The whole-cell patch-clamp technique was applied to isolated ventricular myocytes to record specific ion currents, including the fast sodium current (INa), L-type calcium current (ICa), and delayed rectifier potassium current (IK).[1]
-
Use-Dependency Protocols: To assess the use-dependent block of sodium channels, preparations were stimulated at varying frequencies. The recovery from use-dependent block was determined by applying a train of stimuli followed by a test pulse at progressively longer diastolic intervals.[1]
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias
-
Animal Model: The study was conducted in dogs.
-
Surgical Procedure: Myocardial ischemia was induced by a 30-minute ligation of a coronary artery. This was followed by reperfusion to induce ventricular arrhythmias.
-
Drug Administration: this compound, mexiletine, disopyramide, or a vehicle was administered intravenously before and during the coronary ligation period.
-
Endpoint Measurement: The primary endpoint was the incidence of ventricular fibrillation upon reperfusion.[8]
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts and experimental processes described in this guide.
Caption: Classification of this compound within Class I Antiarrhythmics.
References
- 1. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Mexiletine on Action Potential Duration and Its Restitution in Guinea Pig Ventricular Muscles [jstage.jst.go.jp]
- 3. New observations on the mechanisms of antiarrhythmic actions of disopyramide on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of the combination of mexiletine and flecainide in guinea-pig ventricular fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the inhibitory effects of mexiletine and lidocaine on the calcium current of single ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of combined use of class I antiarrhythmic agents on Vmax of guinea-pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mexiletine on steady-state characteristics and recovery kinetics of V max and conduction velocity in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 22-9194 and Mexiletine: Electrophysiological and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological and pharmacological effects of two Class I antiarrhythmic agents: Ro 22-9194 and mexiletine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping properties of these compounds.
Executive Summary
Both this compound and mexiletine are sodium channel blockers used in the context of cardiac arrhythmias. Mexiletine, a Class IB antiarrhythmic, exhibits fast kinetics in its interaction with sodium channels. This compound is classified as a Class I antiarrhythmic with intermediate kinetics. A key distinguishing feature of this compound is its additional activity as a thromboxane A2 synthase inhibitor, a property not shared by mexiletine. While mexiletine is an established therapeutic agent with a well-documented clinical profile, this compound has been studied primarily in preclinical settings. This guide synthesizes the available data on their mechanisms of action, electrophysiological effects, pharmacokinetics, and clinical findings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and mexiletine based on published experimental data.
Table 1: Comparative Electrophysiological and Pharmacological Parameters
| Parameter | This compound | Mexiletine | References |
| Primary Mechanism | Sodium Channel Blocker | Sodium Channel Blocker | [1][2] |
| Vaughan Williams Class | Class I (Intermediate Kinetics) | Class IB (Fast Kinetics) | [1][2] |
| Sodium Channel Blockade (IC50/Kd) | Kdi = 10.3 µM (inactivated state)Kdrest = 180 µM (rested state) | IC50 = 47.0 ± 5.4 µM (hNav1.5)IC50 = 67.2 µM (hNav1.5)IC50 = 43.9 ± 1 µM (frog skeletal muscle, tonic block) | [3] |
| Thromboxane A2 Synthase Inhibition (IC50) | 1.2 x 10-5 M (12 µM) | Not reported to inhibit | [4] |
| Platelet Aggregation Inhibition (IC50) | 3.4 x 10-5 M (34 µM) (arachidonic acid-induced) | Not reported to inhibit | [4] |
| Use-Dependent Block Recovery Time Constant (τR) | 9.3 s | Slower offset for R-(-) enantiomer (τ = 376.0 ± 77.8 ms) vs. S-(+) enantiomer (τ = 227.1 ± 23.4 ms) | [1][5] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Mexiletine | References |
| Bioavailability (Oral) | Data not available | ~90% | [1][6] |
| Plasma Protein Binding | Data not available | 50-60% | [6][7] |
| Elimination Half-life (t1/2) | Data not available | 10-12 hours | [6][7] |
| Metabolism | Data not available | Primarily hepatic (CYP2D6 and CYP1A2) | [7] |
| Excretion | Data not available | ~10% unchanged in urine | [6] |
Mechanism of Action and Electrophysiological Effects
Both this compound and mexiletine exert their primary antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac myocytes, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
Mexiletine , as a Class IB agent, exhibits fast onset and offset kinetics. This means it has a more pronounced effect at faster heart rates (use-dependence) and in depolarized tissues, such as those found in ischemic conditions. It shortens the action potential duration and the effective refractory period (ERP).
This compound , classified as a Class I drug with intermediate kinetics, also demonstrates use- and voltage-dependent sodium channel blockade.[1] It has a higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] One study suggests that this compound may act as an activated channel blocker.[1] In isolated guinea-pig ventricular cells, this compound caused a concentration-dependent decrease in the maximum upstroke velocity (Vmax) and a shortening of the action potential duration.[1]
A significant difference between the two compounds lies in the additional pharmacological action of This compound . It has been shown to inhibit thromboxane A2 synthase, which is involved in platelet aggregation and vasoconstriction.[4] This dual mechanism of action suggests that this compound may offer therapeutic benefits in arrhythmias associated with ischemia and thrombosis, a feature not present in mexiletine.
Experimental Protocols
Measurement of Use-Dependent Sodium Channel Block
A common experimental approach to characterize the use-dependent block of sodium channels by antiarrhythmic drugs involves whole-cell patch-clamp recordings from isolated cardiac myocytes or cells expressing the cardiac sodium channel (e.g., HEK-293 cells expressing SCN5A).
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) or use a stable cell line expressing the desired sodium channel isoform.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. The cell is held at a negative holding potential (e.g., -120 mV) to ensure most sodium channels are in the resting state.
-
Stimulation Protocol: To elicit sodium currents, a series of depolarizing voltage pulses (e.g., to -20 mV) are applied. To assess use-dependence, these pulses are delivered at varying frequencies (e.g., 0.2 Hz, 1 Hz, 2 Hz).
-
Drug Application: After recording baseline currents, the drug (this compound or mexiletine) is perfused into the bath at a known concentration.
-
Data Analysis: The peak inward sodium current is measured for each pulse in the train. Use-dependent block is quantified by the progressive decrease in the peak current amplitude during the pulse train. The time constant for recovery from block can be determined by varying the interval between pulse trains.
Assay for Thromboxane A2 Synthase Inhibition
The inhibitory effect of a compound on thromboxane A2 synthase can be assessed using human platelet preparations.
-
Platelet Preparation: Platelet-rich plasma is obtained from fresh human blood by centrifugation.
-
Incubation: The platelet-rich plasma is incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Platelet aggregation and thromboxane A2 production are induced by adding an agonist such as arachidonic acid or collagen.
-
Measurement of Thromboxane B2: Thromboxane A2 is unstable and rapidly hydrolyzes to the more stable thromboxane B2 (TXB2). The concentration of TXB2 in the supernatant is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of thromboxane A2 synthase is calculated by plotting the percentage of inhibition of TXB2 formation against the concentration of the test compound.
Visualizations
Caption: Comparative signaling pathways of mexiletine and this compound.
Caption: Experimental workflows for assessing drug effects.
Clinical and In Vivo Studies
Mexiletine has been extensively studied in clinical trials for the treatment of ventricular arrhythmias. A systematic review of 221 studies including 8970 patients showed a greater than 50% reduction in premature ventricular complexes in 72% of studies and in ventricular tachycardia in 64% of studies.[8] However, its efficacy in preventing ventricular fibrillation was lower (33% of studies).[8] Adverse effects, particularly gastrointestinal and neurological, are common.[9]
This compound has been evaluated in in vivo animal models. In dogs with ischemia- and reperfusion-induced arrhythmias, this compound was shown to be protective against fatal ventricular arrhythmias, an effect not observed with mexiletine in the same study.[4] This protective effect may be partly attributed to its inhibition of thromboxane A2 synthase.[4] One study in dogs found the potency of this compound for producing negative cardiac effects to be similar to that of mexiletine.[10] There is a lack of published clinical trial data for this compound in the treatment of arrhythmias in humans.
Conclusion
This compound and mexiletine are both Class I antiarrhythmic drugs that block cardiac sodium channels. Mexiletine is a well-characterized drug with fast kinetics, primarily used for ventricular arrhythmias. This compound, with its intermediate kinetics, presents a unique pharmacological profile due to its additional ability to inhibit thromboxane A2 synthase. This dual action suggests a potential therapeutic advantage in arrhythmias associated with ischemic events. However, the lack of comprehensive pharmacokinetic and clinical data for this compound necessitates further investigation to fully understand its therapeutic potential and safety profile in comparison to established agents like mexiletine. This guide provides a foundation for researchers to understand the key differences and similarities between these two compounds and to inform future drug development efforts.
References
- 1. Pharmacology, electrophysiology, and pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiarrhythmic Properties of Ranolazine: Inhibition of Atrial Fibrillation Associated TASK-1 Potassium Channels [frontiersin.org]
- 3. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mexiletine for control of drug-resistant ventricular tachycardia: clinical and electrophysiologic results in 44 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sodium Channel Blocking Properties of Ro 22-9194 and Moricizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the sodium channel blocking properties of two antiarrhythmic agents, Ro 22-9194 and moricizine. The information presented is collated from preclinical studies and is intended to inform research and drug development in the field of cardiac electrophysiology.
Executive Summary
This compound and moricizine are both potent sodium channel blockers, a characteristic that underlies their antiarrhythmic effects. However, they exhibit distinct kinetic and state-dependent properties. This compound is classified as an intermediate kinetic Class I antiarrhythmic, primarily blocking the activated state of the sodium channel. In contrast, moricizine is a slow kinetic agent with a higher affinity for the inactivated state of the sodium channel.[1][2] These differences in mechanism of action can have significant implications for their efficacy and safety profiles in various cardiac arrhythmia models.
Quantitative Comparison of Sodium Channel Blockade
The following tables summarize the key quantitative parameters of this compound and moricizine based on available experimental data.
Table 1: Dissociation Constants (Kd) for Sodium Channel Blockade
| Compound | Parameter | Value | Species/Cell Type | Holding Potential | Citation |
| This compound | Kd (Tonic Block) | 0.12 µM | Guinea-pig ventricular myocytes | -100 mV | [3] |
| Kdi (Inactivated State) | 10.3 µM | Not Specified | Not Specified | [4] | |
| Kdrest (Rested State) | 180 µM | Not Specified | Not Specified | [4] | |
| Moricizine | Kd (Resting State) | 105 µM | Feline ventricular myocytes | -140 mV | [5] |
| Kd,app (Tonic Block) | 6.3 µM | Guinea-pig atrial myocytes | -100 mV | [6] | |
| Kd,app (Tonic Block) | 99.3 µM | Guinea-pig atrial myocytes | -140 mV | [6] | |
| Kd (Resting State) | 30 µM | Guinea-pig ventricular myocytes | Not Specified | [6] | |
| Kd (Inactivated State) | 0.17 µM | Guinea-pig ventricular myocytes | Not Specified | [6] |
Table 2: Kinetics of Use-Dependent Sodium Channel Blockade
| Compound | Parameter | Value | Species/Cell Type | Citation |
| This compound | Time Constant for Recovery (τR) | 9.3 s | Guinea-pig ventricular myocytes | [1] |
| Time Constant for Recovery | 4.0 s | Guinea-pig ventricular myocytes | [3] | |
| Moricizine | Time Constant for Recovery (τR) | 26.4 s | Guinea-pig ventricular myocytes | [1] |
| Time Constant for Recovery | 8 s | Feline ventricular myocytes | [5] | |
| Time Constant for Recovery | 25.0 ± 1.3 s | Rabbit heart | [7] |
Mechanism of Action: State-Dependent Blockade
The efficacy of sodium channel blockers is highly dependent on the conformational state of the channel (resting, activated, or inactivated). This compound and moricizine exhibit different preferences for these states.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New classification of moricizine and propafenone based on electrophysiologic and electrocardiographic data from isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ro 22-9194 Antiarrhythmic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic effects of Ro 22-9194 with other alternative agents, supported by experimental data. The information is intended to facilitate reproducible research and inform drug development decisions.
Executive Summary
This compound is a Class I antiarrhythmic agent that primarily exerts its effects through the blockade of cardiac sodium channels. Experimental evidence demonstrates its efficacy in various preclinical models of arrhythmia, with some studies suggesting a degree of atrial selectivity. Notably, this compound also exhibits inhibitory effects on thromboxane A2 synthase, a mechanism that may contribute to its antiarrhythmic profile, particularly in the context of ischemia-reperfusion injury. This guide summarizes the available quantitative data, details the experimental protocols used to evaluate this compound, and visualizes its proposed mechanisms of action.
Data Presentation
Table 1: Comparative Electrophysiological Effects of this compound and Other Antiarrhythmic Drugs in Guinea Pig Ventricular Myocytes
| Parameter | This compound | Moricizine |
| Concentration for significant Vmax decrease | ≥ 10 µM | ≥ 1 µM |
| Effect on Action Potential Duration (APD) | Shortening | Shortening |
| Use-Dependent Vmax Block (at ≥ 0.2 Hz) | Present | Present |
| Time Constant for Vmax Recovery (τR) | 9.3 s | 26.4 s |
| Shift in Vmax vs. Membrane Potential Curve (at 30 µM and 3 µM respectively) | -8.4 mV | -8.0 mV |
| Effect on Calcium Inward Current (ICa) | Slight decrease at ≥ 30 µM | Not specified |
| Effect on Delayed Rectifier Potassium Current (IK) | No effect | Not specified |
Data extracted from Maruyama et al. (1995).
Table 2: Comparative Efficacy in a Canine Model of Ischemia-Reperfusion Induced Ventricular Fibrillation
| Treatment | Dose | Incidence of Ventricular Fibrillation |
| Vehicle | - | 73% |
| This compound | 30 mg/kg (i.v. infusion) | 13%* |
| Mexiletine | 15 mg/kg | No significant inhibition |
| Disopyramide | 7.5 mg/kg | No significant inhibition |
*p < 0.05 vs. vehicle. Data extracted from a study on ischemia- and reperfusion-induced arrhythmias in dogs.
Table 3: Sodium Channel Binding Affinity of this compound
| State of Sodium Channel | Dissociation Constant (Kd) |
| Tonic Block (ventricular myocytes, holding potential -100 mV) | 0.12 µM[1] |
| Rested State (ventricular myocytes) | 180 µM[2][3] |
| Inactivated State (ventricular myocytes) | 10.3 µM[2][3] |
| Rested State (atrial myocytes) | 91 µM[3] |
| Inactivated State (atrial myocytes) | 3.3 µM[3] |
Experimental Protocols
Guinea Pig Papillary Muscle Preparation for Action Potential Recording
This protocol is based on methodologies frequently used for in vitro assessment of antiarrhythmic drug effects.
Objective: To record intracellular action potentials from guinea pig papillary muscles to assess drug effects on parameters such as maximum upstroke velocity (Vmax) and action potential duration (APD).
Materials:
-
Hartley guinea pigs (300-400 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.45, NaHCO3 12, glucose 5.5), gassed with 95% O2 / 5% CO2
-
Dissection microscope
-
Stimulator and isolation unit
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)
-
Microelectrode amplifier
-
Oscilloscope and data acquisition system
Procedure:
-
Humanely euthanize the guinea pig.
-
Rapidly excise the heart and place it in oxygenated Tyrode's solution.
-
Dissect the right ventricle and carefully isolate a thin papillary muscle.
-
Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Attach one end of the muscle to a force transducer and the other to a fixed point.
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Puncture a superficial cell with a glass microelectrode to record intracellular action potentials.
-
Allow the preparation to stabilize for at least 60 minutes before drug application.
-
Record baseline action potentials.
-
Perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound or other test compounds.
-
Record action potentials at steady-state for each drug concentration.
-
Analyze the recordings to determine Vmax (the maximum rate of depolarization of the action potential) and APD at different levels of repolarization (e.g., APD50 and APD90).
Canine Model of Ischemia-Reperfusion Induced Ventricular Arrhythmia
This protocol is a generalized representation of in vivo models used to assess the efficacy of antiarrhythmic drugs in a clinically relevant setting.[4][5][6][7]
Objective: To induce ventricular arrhythmias by coronary artery occlusion and reperfusion in an anesthetized dog model and to evaluate the protective effects of this compound.
Materials:
-
Mongrel dogs of either sex
-
Anesthetics (e.g., sodium pentobarbital)
-
Ventilator
-
ECG recording equipment
-
Arterial and venous catheters for blood pressure monitoring and drug administration
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Defibrillator
Procedure:
-
Anesthetize the dog, intubate, and initiate mechanical ventilation.
-
Monitor ECG and arterial blood pressure continuously.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a major coronary artery, typically the left anterior descending (LAD) coronary artery.
-
Place a suture around the artery for occlusion.
-
Allow for a stabilization period.
-
Administer a bolus and/or continuous infusion of this compound or vehicle.
-
Occlude the coronary artery by tightening the suture. Maintain occlusion for a specified period (e.g., 30 minutes).
-
Release the suture to allow for reperfusion.
-
Monitor for the occurrence of ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation) during the occlusion and reperfusion periods.
-
In case of sustained ventricular fibrillation, attempt defibrillation.
-
Record the incidence and duration of arrhythmias in treated versus control groups.
Mandatory Visualization
Caption: Proposed dual mechanism of action of this compound.
Caption: Workflow for preclinical evaluation of antiarrhythmic drugs.
References
- 1. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ischemic ventricular arrhythmias during heart failure: a canine model to replicate clinical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Species Comparison of Ro 22-9194 Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiarrhythmic efficacy of Ro 22-9194 across different species, with supporting experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Efficacy of this compound Across Species
This compound, a Class I antiarrhythmic agent, primarily exerts its effects through the blockade of sodium channels. Its efficacy has been evaluated in several species, with notable differences in affinity and potency. The following tables summarize the available quantitative data on the interaction of this compound with its primary target and its inhibitory effects on other biological pathways.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Dissociation Constant (Kd) for Inactivated Na+ Channels | Guinea Pig | Atrial Myocytes | 3.3 µM | [1] |
| Guinea Pig | Ventricular Myocytes | 10.3 µM | [1] | |
| Dissociation Constant (Kd) for Rested Na+ Channels | Guinea Pig | Atrial Myocytes | 91 µM | [1] |
| Guinea Pig | Ventricular Myocytes | 180 µM | [1] | |
| Dissociation Constant (Kd) for Tonic Block of Na+ Currents | Guinea Pig | Ventricular Myocytes | 0.12 µM | [2] |
| Parameter | Species | Target | IC50 | Reference |
| Thromboxane A2 Synthase Inhibition | Human | Platelets | 12 µM | [3] |
| Arachidonic Acid-Induced Platelet Aggregation | Human | Platelets | 34 µM | [3] |
Comparative Efficacy with Ranolazine
Ranolazine, another antiarrhythmic agent, offers a relevant point of comparison due to its distinct mechanism of action, particularly its atrial-selective sodium channel blockade.
| Drug | Parameter | Species | Tissue/Cell Type | Value | Reference |
| This compound | Kd (Inactivated Na+ Channels) | Guinea Pig | Atrial Myocytes | 3.3 µM | [1] |
| Ranolazine | IC50 (Peak INa) | Canine | Atrial Myocytes | Not explicitly stated, but demonstrates potent use-dependent block | [4] |
| This compound | Kd (Inactivated Na+ Channels) | Guinea Pig | Ventricular Myocytes | 10.3 µM | [1] |
| Ranolazine | IC50 (Late INa) | Canine | Ventricular Myocytes | Potent inhibitor | [4] |
| Ranolazine | IC50 (IKr) | Canine | Ventricular Myocytes | Potent inhibitor | [4] |
Experimental Protocols
Guinea Pig Ventricular Myocyte Isolation and Patch-Clamp Electrophysiology
This protocol is essential for studying the effects of this compound on individual cardiac cells.
1. Myocyte Isolation:
-
Adult guinea pigs are anesthetized, and their hearts are rapidly excised.
-
The heart is mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution to remove blood.
-
Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to break down the extracellular matrix.[5]
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated cells are suspended in a high-potassium solution and gradually reintroduced to calcium-containing solutions to ensure viability.[3]
2. Whole-Cell Patch-Clamp Recording:
-
Isolated myocytes are transferred to a recording chamber on an inverted microscope and superfused with an external solution.
-
Glass micropipettes with a tip resistance of 2-4 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.[4]
-
Suction is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-clamp protocols are applied to measure specific ion currents, such as the sodium current (INa), by holding the membrane potential and applying depolarizing steps.
-
The effects of this compound are assessed by adding the compound to the external solution and observing changes in the recorded currents.
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmia
This in vivo model is crucial for evaluating the antiarrhythmic efficacy of this compound in a more physiologically relevant setting.
1. Animal Preparation:
-
Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated.
-
ECG and hemodynamic parameters are continuously monitored.
2. Induction of Ischemia and Reperfusion:
-
A ligature is placed around the LAD and tightened to induce myocardial ischemia, which is maintained for a specific duration (e.g., 30 minutes).[1]
-
After the ischemic period, the ligature is released to allow reperfusion of the previously occluded vessel.
3. Arrhythmia Assessment:
-
The incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), are recorded during both the ischemic and reperfusion phases.
-
This compound or a vehicle control is administered intravenously before the induction of ischemia to assess its protective effects against arrhythmias.[1]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the use-dependent blockade of cardiac sodium channels. This means it has a higher affinity for channels that are frequently opening and closing, a characteristic of rapid heart rates seen in arrhythmias. Additionally, this compound exhibits inhibitory activity against thromboxane A2 synthase, which may contribute to its antiarrhythmic effects by reducing platelet aggregation and vasoconstriction.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Guinea-pig ventricular myocytes [bio-protocol.org]
- 4. [Use of isolated myocytes and the patch clamp technic in pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 22-9194's Effects on Atrial and Ventricular Sodium Channels
A comprehensive guide for researchers and drug development professionals on the differential effects of the antiarrhythmic agent Ro 22-9194 on cardiac sodium channel isoforms.
This guide provides a detailed comparison of the effects of this compound on sodium channels from different cardiac tissues, primarily focusing on the observed selectivity for atrial over ventricular myocytes. The information presented is supported by experimental data from published studies and includes detailed methodologies to aid in the replication and extension of these findings.
Atrial Selectivity of this compound
This compound, a Class I antiarrhythmic drug, exhibits a notable preference for sodium channels in atrial myocytes compared to those in ventricular myocytes. This atrial selectivity is a key characteristic that has garnered interest for its potential therapeutic applications in atrial-specific arrhythmias. The primary mechanism underlying this selectivity is a higher affinity for the inactivated state of the sodium channel in atrial cells.[1]
Quantitative Comparison of Binding Affinity
The differential effects of this compound on atrial and ventricular sodium channels are most evident in the dissociation constants (Kd) for the rested and inactivated states of the channel. The following table summarizes the key quantitative data from a study on guinea-pig myocytes, demonstrating the higher affinity of this compound for atrial sodium channels, particularly in the inactivated state.[1]
| Myocyte Type | Channel State | Dissociation Constant (Kd) |
| Atrial | Rested State | 91 µM[1] |
| Inactivated State | 3.3 µM [1] | |
| Ventricular | Rested State | 180 µM[1] |
| Inactivated State | 10.3 µM [1] |
Table 1: Dissociation constants of this compound for rested and inactivated sodium channels in guinea-pig atrial and ventricular myocytes.[1]
In a separate study focusing on guinea-pig ventricular myocytes, this compound was found to produce a tonic block of sodium currents with a dissociation constant of 0.12 µM at a holding potential of -100 mV.[2] This value reflects the drug's potent blocking effect under conditions where a significant fraction of channels are in the rested state.
Mechanism of Action: State-Dependent Block
This compound's mechanism of action involves a state-dependent block of the sodium channel, meaning its binding affinity is influenced by the conformational state of the channel (rested, activated, or inactivated). The drug demonstrates a significantly higher affinity for the inactivated state compared to the rested state in both atrial and ventricular myocytes.[1] This preferential binding to the inactivated state contributes to its use-dependent blocking effects, where the block becomes more pronounced at higher stimulation frequencies.
The following diagram illustrates the state-dependent block of sodium channels by this compound, highlighting the differential affinities for atrial and ventricular channels.
Figure 1: State-dependent block of sodium channels by this compound in atrial and ventricular myocytes.
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the investigation of sodium channel blockers in cardiac myocytes.
Isolation of Guinea-Pig Atrial and Ventricular Myocytes
This protocol outlines the enzymatic dissociation method for obtaining single cardiac myocytes from guinea pigs.
-
Animal Preparation: A guinea pig is heparinized and anesthetized.
-
Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion Solutions:
-
Normal Tyrode's solution: (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5.0 HEPES, and 5.0 glucose (pH adjusted to 7.4 with NaOH).
-
Ca2+-free Tyrode's solution: Same as normal Tyrode's, but without CaCl2.
-
Enzyme solution: Ca2+-free Tyrode's solution containing 0.1% collagenase (e.g., from Yakult Honsha).
-
-
Perfusion Steps:
-
The heart is first perfused with normal Tyrode's solution to wash out the blood.
-
Perfusion is then switched to Ca2+-free Tyrode's solution for approximately 5 minutes.
-
Finally, the heart is perfused with the enzyme solution for 10-15 minutes.
-
-
Cell Dissociation:
-
The atria and ventricles are separated and minced in Ca2+-free Tyrode's solution.
-
The tissue fragments are gently agitated to release single myocytes.
-
-
Cell Storage: The isolated myocytes are stored in a high-K+, low-Cl- solution at 4°C.
Whole-Cell Patch-Clamp Electrophysiology
This section describes the general procedure for recording sodium currents from isolated cardiac myocytes.
-
Cell Plating: Isolated myocytes are allowed to adhere to the bottom of a recording chamber.
-
Solutions:
-
External solution: (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5.0 HEPES, and 5.0 glucose (pH adjusted to 7.4 with NaOH). To isolate the sodium current, other ionic currents (e.g., Ca2+ and K+ currents) are blocked using appropriate pharmacological agents (e.g., CdCl2 for Ca2+ channels and CsCl in the internal solution for K+ channels).
-
Internal (pipette) solution: (in mM) 120 CsCl, 5 EGTA, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, the cell is voltage-clamped.
-
-
Voltage Protocols:
-
Tonic Block: Sodium currents are elicited by depolarizing voltage steps from a holding potential (e.g., -100 mV) to a test potential (e.g., -40 mV). The reduction in peak current in the presence of this compound compared to the control reflects the tonic block.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 2 Hz) is applied to assess the cumulative block of the sodium channels.
-
Steady-State Inactivation: The voltage-dependence of inactivation is determined by applying a series of prepulses to different potentials before a test pulse to measure the available sodium current.
-
The following diagram outlines the general workflow for a patch-clamp experiment to assess the effect of a compound like this compound on cardiac sodium channels.
Figure 2: Experimental workflow for assessing the effects of this compound on cardiac sodium channels.
References
- 1. Tonic block of the Na+ current in single atrial and ventricular guinea-pig myocytes, by a new antiarrhythmic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 22-9194 and Ranolazine for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, both Ro 22-9194 and ranolazine have emerged as significant compounds targeting ion channels and cellular metabolism to alleviate cardiac dysfunction. While ranolazine is an established anti-anginal agent with a well-characterized dual mechanism of action, this compound is primarily recognized as an investigational Class I antiarrhythmic agent. This guide provides a detailed comparative analysis of these two molecules, presenting available experimental data, outlining key experimental protocols, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and potential future investigations.
Mechanism of Action
Ranolazine exerts its therapeutic effects through a dual mechanism:
-
Inhibition of the Late Sodium Current (INa): Under ischemic conditions, an increase in the late INa leads to intracellular sodium and calcium overload, resulting in myocardial dysfunction. Ranolazine preferentially inhibits this late component of the sodium current, thereby reducing intracellular sodium and, consequently, calcium levels via the sodium-calcium exchanger. This reduction in calcium overload alleviates diastolic wall tension and improves myocardial relaxation, leading to a decrease in myocardial oxygen consumption.[1][2][3]
-
Partial Inhibition of Fatty Acid Oxidation (FAO): Ranolazine partially inhibits the β-oxidation of fatty acids in the myocardium.[1][4][5] This shifts the heart's energy metabolism towards glucose oxidation, a more oxygen-efficient pathway for ATP production.[4][5] During ischemia, this metabolic shift helps to maintain cardiac function despite limited oxygen supply.[4]
This compound is characterized as a Class I antiarrhythmic agent, indicating its primary mechanism is the blockade of sodium channels.[6][7] Its action is described as a use- and voltage-dependent inhibition of sodium channels, with a higher affinity for the activated and inactivated states of the channel.[7][8] This suggests that its blocking effect is more pronounced at higher heart rates and in depolarized tissues, which are characteristic of arrhythmic conditions. One study also indicated that this compound possesses thromboxane A2 synthase inhibitory activity, which may contribute to its antiarrhythmic properties, particularly in the context of ischemia and reperfusion.[6]
Notably, there is currently no available scientific literature indicating that this compound has any effect on fatty acid oxidation, a key mechanistic feature of ranolazine.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ranolazine, focusing on their electrophysiological effects. It is important to note that direct comparisons are challenging due to differences in experimental preparations and the specific parameters measured (e.g., Kd for tonic block versus IC50 for late current inhibition).
Table 1: Electrophysiological Effects on Sodium Channels
| Parameter | This compound | Ranolazine | Species/Cell Type |
| Tonic Block of INa (Kd) | 0.12 µM[6] | Not Reported | Guinea-pig ventricular myocytes |
| Affinity for Inactivated State (Kdi) | 10.3 µM[8] | Not Reported | Guinea-pig ventricular myocytes |
| Affinity for Rested State (Kdrest) | 180 µM[8] | Not Reported | Guinea-pig ventricular myocytes |
| Inhibition of Late INa (IC50) | Not Reported | ~5-21 µM[9] | Canine ventricular myocytes |
| Inhibition of Peak INa (IC50) | Not Reported | ~294 µM | Canine ventricular myocytes |
Table 2: Effects on Other Ion Channels and Action Potential Duration
| Parameter | This compound | Ranolazine | Species/Cell Type |
| Inhibition of IKr (IC50) | No significant effect reported[7] | ~12 µM | Not Specified |
| Effect on Action Potential Duration (APD) | Shortening[7] | Prolongation (modest) | Guinea-pig ventricular myocytes |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement
This protocol is fundamental for characterizing the effects of compounds like this compound and ranolazine on cardiac sodium channels.
1. Cell Preparation:
-
Isolate single ventricular myocytes from the hearts of appropriate animal models (e.g., guinea pig, rabbit, or dog) using enzymatic digestion with collagenase and protease.
-
Store the isolated myocytes in a calcium-free solution at 4°C until use.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
3. Recording Procedure:
-
Mount a glass micropipette with a resistance of 1-3 MΩ when filled with the internal solution onto the headstage of a patch-clamp amplifier.
-
Approach a single myocyte and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.
-
Apply depolarizing voltage steps (e.g., to -20 mV for 500 ms) to elicit sodium currents.
-
To measure the late sodium current, the current is typically measured during the last 50-100 ms of the depolarizing pulse.
-
Apply the test compound (this compound or ranolazine) at various concentrations to the external solution and record the changes in the peak and late sodium currents.
-
Analyze the data to determine parameters like IC50 or Kd values.
Fatty Acid Oxidation Assay in Isolated Heart Mitochondria
This assay is crucial for evaluating the metabolic effects of compounds like ranolazine.
1. Mitochondrial Isolation:
-
Homogenize fresh heart tissue in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Pellet the mitochondria from the supernatant by high-speed centrifugation.
-
Wash the mitochondrial pellet and resuspend it in a suitable assay buffer.
2. Assay Procedure:
-
Prepare a reaction mixture containing the isolated mitochondria, a respiratory buffer (e.g., containing KCl, KH2PO4, MgCl2, and HEPES), and a radiolabeled fatty acid substrate such as [1-14C]palmitate bound to bovine serum albumin.
-
Add cofactors required for β-oxidation, including L-carnitine, coenzyme A, and ATP.
-
Incubate the reaction mixture with and without the test compound (e.g., ranolazine) at 37°C.
-
The rate of fatty acid oxidation is determined by measuring the production of 14CO2 (trapped with a suitable agent like hyamine hydroxide) or the formation of acid-soluble metabolites using liquid scintillation counting.
-
Calculate the percentage of inhibition of fatty acid oxidation by the test compound compared to the control.
Signaling Pathways and Experimental Workflows
Ranolazine's Dual Mechanism of Action
Caption: Ranolazine's mechanism of action in myocardial ischemia.
This compound's Sodium Channel Blocking Mechanism
References
- 1. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine. A metabolic modulator for the treatment of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 22-9194 in Head-to-Head Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological and antiarrhythmic properties of Ro 22-9194 with other Class I antiarrhythmic agents, including mexiletine, disopyramide, and moricizine. The data presented is compiled from preclinical head-to-head studies, offering valuable insights for researchers in cardiovascular drug development.
Executive Summary
This compound is a Class I antiarrhythmic agent that demonstrates a unique pharmacological profile when compared directly with other drugs in its class. Preclinical studies have highlighted its efficacy in models of ischemia- and reperfusion-induced arrhythmias, where it showed superiority over mexiletine and disopyramide. A key distinguishing feature of this compound is its dual mechanism of action, involving not only sodium channel blockade but also inhibition of thromboxane A2 synthase, an activity not observed with mexiletine or disopyramide. In electrophysiological studies, this compound is characterized as an intermediate-kinetic sodium channel blocker with a preference for the activated state, distinguishing it from the slow-kinetic, inactivated-state blocker moricizine.
Head-to-Head Comparison Data
Electrophysiological Properties: this compound vs. Moricizine
The following table summarizes the key electrophysiological differences observed in a head-to-head study using guinea-pig ventricular myocytes.
| Parameter | This compound | Moricizine | Reference |
| Sodium Channel Block Kinetics | Intermediate | Slow | [1] |
| Recovery from Use-Dependent Block (τ) | 9.3 seconds | 26.4 seconds | [1] |
| Preferred Channel State | Activated | Inactivated | [1] |
| Effect on Vmax with Short (10ms) Depolarization | Significant Decrease | No Significant Decrease | [1] |
| Effect on Vmax with Long (>200ms) Depolarization | Modest Enhancement of Inhibition | Significant Decrease | [1] |
| Concentration for Vmax Decrease | ≥ 10 µM | ≥ 1 µM | [1] |
| Shift in Vmax vs. Membrane Potential Curve | 8.4 mV hyperpolarizing shift (at 30 µM) | 8.0 mV hyperpolarizing shift (at 3 µM) | [1] |
| Effect on Calcium Inward Current (ICa) | Slight decrease at ≥ 30 µM | Not specified in direct comparison | [1] |
| Effect on Delayed Rectifier Potassium Current (IK) | No effect | Not specified in direct comparison | [1] |
Antiarrhythmic Efficacy: this compound vs. Mexiletine and Disopyramide in a Canine Model of Reperfusion Arrhythmias
This table outlines the comparative efficacy in preventing ventricular fibrillation (VF) following coronary artery reperfusion in dogs.
| Drug | Dose | Incidence of Ventricular Fibrillation | Thromboxane A2 Synthase Inhibition (IC50) | Arachidonic Acid-Induced Platelet Aggregation Inhibition (IC50) | Reference |
| Vehicle Control | - | 73% | - | - | [2] |
| This compound | 10 mg/kg (pre-ligation) + 20 mg/kg (during ligation) | 13% | 1.2 x 10⁻⁵ M | 3.4 x 10⁻⁵ M | [2] |
| Mexiletine | 15 mg/kg | Did not inhibit VF | No inhibition up to 10⁻³ M | No inhibition up to 10⁻³ M | [2] |
| Disopyramide | 7.5 mg/kg | Did not inhibit VF | No inhibition up to 10⁻³ M | No inhibition up to 10⁻³ M | [2] |
Negative Cardiac Effects: this compound vs. Mexiletine in an Isolated, Cross-Perfused Dog Atrium Model
| Drug | Dose | Effect on Chronotropy and Inotropy | Reference |
| This compound | 1-300 µg (intra-arterial) | Dose-related negative chrono- and inotropic responses | [3] |
| Mexiletine | 1-300 µg (intra-arterial) | Dose-related negative chrono- and inotropic responses | [3] |
| Potency Comparison | - | The potency of this compound for negative cardiac effects was similar to that of mexiletine. | [3] |
Experimental Protocols
Electrophysiological Comparison in Guinea-Pig Ventricular Myocytes (this compound vs. Moricizine)
Objective: To compare the effects of this compound and moricizine on the electrophysiological properties of isolated guinea-pig ventricular cells.[1]
Methodology:
-
Cell Isolation: Single ventricular myocytes were isolated from guinea-pig hearts using a collagenase-based enzymatic dissociation method.
-
Electrophysiological Recordings: Standard whole-cell patch-clamp techniques were used to record action potentials and membrane currents. The maximum upstroke velocity (Vmax) of the action potential was used as an indicator of sodium channel availability.
-
Use-Dependent Block Assessment: To assess use-dependent block, trains of stimuli were applied at varying frequencies (≥ 0.2 Hz). The exponential decline in Vmax during the stimulus train was measured. The time constant for recovery from use-dependent block was determined by applying a test pulse at varying intervals after a stimulus train.
-
State-Dependent Block Assessment: To investigate the preferred channel state for drug binding, a conditioning clamp protocol was used. The membrane potential was held at a depolarized level (e.g., 0 mV) for varying durations to manipulate the proportion of sodium channels in the activated and inactivated states before a test pulse was applied to measure Vmax.[1]
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias (this compound vs. Mexiletine and Disopyramide)
Objective: To evaluate the efficacy of this compound in preventing ventricular arrhythmias induced by myocardial ischemia and reperfusion and compare it with mexiletine and disopyramide.[2]
Methodology:
-
Animal Preparation: Adult mongrel dogs were anesthetized, and a thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was isolated for occlusion.
-
Drug Administration: this compound was administered as an intravenous infusion of 10 mg/kg for 5 minutes before coronary ligation, followed by an additional 20 mg/kg infused over the 30-minute ligation period. Mexiletine (15 mg/kg) and disopyramide (7.5 mg/kg) were also administered intravenously.
-
Arrhythmia Induction: The LAD was occluded for 30 minutes, followed by reperfusion to induce ventricular arrhythmias, including ventricular fibrillation.
-
Data Analysis: The incidence of ventricular fibrillation was recorded and compared between the drug-treated groups and a vehicle-treated control group.
-
In Vitro Assays: The effects of the drugs on thromboxane A2 synthase activity and arachidonic acid-induced human platelet aggregation were assessed to investigate secondary mechanisms of action.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Dual mechanism of action of this compound.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Effects of 2-amino-N-(2, 6-dimethylphenyl)-N-[3-(3-pyridyl) propyl] propionamide dihydrochloride (this compound) in the Isolated, Cross-Perfused Atrium of the Dog [jstage.jst.go.jp]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ro 22-9194
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Ro 22-9194, a research compound identified as an antiarrhythmic agent that functions as a sodium channel blocker.[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general principles of laboratory safety for handling novel or uncharacterized chemical compounds and information extrapolated from safety data sheets for other research chemicals.[5][6][7][8][9] It is imperative to treat this compound as a substance with unknown toxicological properties and to handle it with the utmost care.
Personal Protective Equipment (PPE)
The primary goal is to prevent any direct contact with the compound. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the chemical is handled. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing, especially when handling solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for any signs of degradation and change gloves frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned. A chemically resistant apron is recommended for larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan for Handling
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
2.2. Preparation of Solutions (General Protocol): This protocol outlines the general steps for preparing a stock solution of a research compound like this compound.
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable container on a calibrated balance inside the fume hood. Carefully weigh the desired amount of this compound solid. Avoid generating dust.
-
Solubilization: Add the desired solvent to the container with the solid compound. Swirl gently or use a vortex mixer to ensure complete dissolution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution as recommended for the compound, typically at low temperatures and protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Visualizations
Experimental Workflow for Safe Handling of this compound
A workflow for the safe handling of this compound.
Simplified Signaling Pathway of this compound Action
This compound acts by blocking voltage-gated sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
